Lysionotin
Description
Nevadensin is a natural product found in Aconitum sachalinense, Tithonia longiradiata, and other organisms with data available.
Properties
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-66-6 | |
| Record name | Nevadensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nevadensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Flavonoid Lysionotin: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative analysis of its related compounds, detailed experimental protocols for its extraction and characterization, and an exploration of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a flavonoid predominantly found within the plant kingdom, specifically in species belonging to the Gesneriaceae family. The most well-documented and significant natural source of this compound is the genus Lysionotus.
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Lysionotus pauciflorus : This species, commonly found in Southern China, is a primary source of this compound.[1] It is a perennial evergreen groundcover that thrives in shady and humid conditions.[2] Traditionally, it has been used in Chinese medicine for various ailments.[3]
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Lysionotus serratus : Another notable source of this compound, L. serratus is characterized by its serrated, glossy leaves and purple flowers.[4] It is native to the Himalayan region, extending to parts of China and Indo-China.[5]
While other species within the Gesneriaceae family may also contain this compound, L. pauciflorus and L. serratus are the most extensively cited sources in the scientific literature.
Quantitative Analysis
Precise quantification of this compound in its natural sources is crucial for standardization and the development of therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, a study on the ultrasonic-assisted aqueous two-phase extraction of flavonoids from Lysionotus pauciflorus provides valuable insight into the potential yield of related compounds.
Table 1: Yield of Flavonoids from Lysionotus pauciflorus
| Flavonoid Compound | Yield (mg/g of dried plant material) |
| Lysioside C | 2.56 |
| Nevadensin-7-sambubioside | 2.06 |
| Ikarisoside B | 3.62 |
| Nevadensin | 6.28 |
Data extracted from a study on ultrasonic-assisted aqueous two-phase extraction of flavonoids from L. pauciflorus. It is important to note that this study did not explicitly quantify this compound.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and analytical characterization of this compound from its natural plant sources. These protocols are based on established techniques for flavonoid analysis and can be adapted and optimized for this compound-specific research.
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of flavonoids, which can be applied to obtain this compound from Lysionotus pauciflorus or Lysionotus serratus.
Materials:
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Dried and powdered aerial parts of Lysionotus species
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70% Acetone
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Methanol
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n-Butanol
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Diaion HP-20 resin
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Toyopearl HW-40 resin
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Silica gel for column chromatography
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Rotary evaporator
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Freeze-dryer
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with 70% acetone at room temperature.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
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Suspend the crude extract in water and partition successively with n-butanol.
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Collect the n-butanol fraction, which will be enriched with flavonoids like this compound.
-
-
Column Chromatography:
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Subject the n-butanol fraction to column chromatography on a Diaion HP-20 column, eluting with a gradient of methanol in water.
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Further purify the flavonoid-rich fractions using a Toyopearl HW-40 column.
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Perform final purification by silica gel column chromatography to isolate pure this compound.
-
-
Compound Confirmation:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.
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Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a step-by-step guide for the quantitative analysis of this compound using HPLC with a Diode Array Detector (DAD).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent with DAD.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract a known weight of dried and powdered plant material using a suitable method (e.g., sonication with methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
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Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
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Quantify the amount of this compound in the sample using the calibration curve.
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Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of NMR spectroscopy for the structural confirmation of isolated this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of purified this compound in the appropriate deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
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Run 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, and to confirm the overall structure.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals by interpreting the 1D and 2D spectra.
-
Compare the obtained spectral data with published data for this compound to confirm its identity.
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Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Induction of Ferroptosis in Colorectal Cancer
Recent studies have demonstrated that this compound can suppress the development of colorectal cancer by inducing a form of programmed cell death known as ferroptosis. The proposed mechanism involves the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.
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Mechanism: this compound promotes the degradation of Nrf2, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which are hallmarks of ferroptosis. This ultimately results in the death of cancer cells.
Attenuation of Acute Lung Injury
This compound has also been shown to have protective effects in acute lung injury (ALI). This is mediated through the activation of the AMP-activated protein kinase (AMPK)/Nrf2 signaling pathway.
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Mechanism: this compound activates AMPK, which in turn promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes that protect against oxidative stress and inflammation associated with ALI.
Experimental Workflow for Investigating this compound's Bioactivity
The following diagram illustrates a general experimental workflow for studying the biological effects of this compound, from initial screening to in-depth mechanistic studies.
Conclusion
This compound, a flavonoid primarily sourced from Lysionotus pauciflorus and Lysionotus serratus, exhibits promising pharmacological activities. Its ability to modulate critical signaling pathways, such as those involved in ferroptosis and the AMPK/Nrf2 axis, highlights its potential as a lead compound for the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational resource for researchers, offering insights into its natural origins, analytical methodologies, and biological mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish standardized protocols for its quantification and application.
References
An In-Depth Technical Guide to Lysionotin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin is a naturally occurring flavonoid with a growing body of research highlighting its significant pharmacological potential. As a trimethoxyflavone, its unique chemical structure underpins a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details its known biological activities with a focus on the underlying signaling pathways, and presents detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known as Nevadensin, is chemically defined as 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. Its structure is characterized by a flavone backbone with methoxy groups at positions 6 and 8, and hydroxy groups at positions 5 and 7 of the A-ring, and a methoxy group at the 4' position of the B-ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
| Synonyms | Nevadensin | |
| CAS Number | 152743-19-6 | |
| Chemical Formula | C₁₈H₁₆O₇ | |
| Molecular Weight | 344.32 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (68 mg/mL) | |
| Melting Point | Not explicitly reported in reviewed literature. | |
| Boiling Point | Not explicitly reported in reviewed literature. | |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Values | Reference |
| ¹H NMR | Data not fully available in reviewed literature. | |
| ¹³C NMR | Data not fully available in reviewed literature. | |
| FT-IR | Data not fully available in reviewed literature. | |
| UV-Vis (in Methanol) | Data not fully available in reviewed literature. | |
| Mass Spectrometry | Positive ion mode: m/z 328.06 (100%), 313.036 (29.73%), 343.0835 (14.11%) | [1] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with significant research focused on its anti-cancer, anti-inflammatory, and antioxidant properties.
Anti-Cancer Activity
This compound has demonstrated potent anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis, and the modulation of key signaling pathways.
In hepatocellular carcinoma (HCC) cell lines such as HepG2 and SMMC-7721, this compound has been shown to induce apoptosis through the caspase-3 mediated mitochondrial pathway.[2] This process involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of a cascade of apoptosis-related proteins.[2]
In colorectal cancer (CRC) cells, such as HCT116 and SW480, this compound induces ferroptosis, a form of iron-dependent programmed cell death. This is achieved by promoting the degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response. The downregulation of Nrf2 leads to a decrease in the expression of its target genes, including GPX4, which protects cells from lipid peroxidation.
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. While direct studies on this compound's effect on this pathway are emerging, flavonoids, in general, are known to target and inhibit this signaling cascade, leading to reduced cancer cell proliferation and survival.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It can modulate inflammatory responses by affecting various signaling pathways, including the AMPK/Nrf2 pathway. In a model of acute lung injury, this compound was shown to activate AMPK, which in turn activates Nrf2, leading to the expression of antioxidant and anti-inflammatory genes.
References
Bioavailability and Pharmacokinetics of Lysionotin: A Technical Guide
Disclaimer: Direct quantitative pharmacokinetic data for Lysionotin from primary literature sources could not be fully accessed for this review. The foundational studies by Han et al. (1981, 1982) on Nevadensin (a synonym for this compound) were identified but their full-text, containing specific parameters like Cmax, Tmax, and AUC, was unavailable. Therefore, to fulfill the data presentation requirements of this guide, pharmacokinetic data for Nobiletin , a structurally similar polymethoxylated flavone, is presented as a representative example. This information should be interpreted with the understanding that it serves as a surrogate to illustrate typical pharmacokinetic properties of this class of compounds.
Introduction
This compound, also known as Nevadensin, is a flavonoid extracted from Lysionotus pauciflorus Maxim and other plant sources. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available information on the bioavailability and pharmacokinetics of this compound, supplemented with representative data from a structurally related flavonoid, Nobiletin. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetic Profile
While specific quantitative data for this compound remains elusive in accessible literature, early studies on its synonym, Nevadensin, indicated poor absorption from the gastrointestinal tract in rats following intragastric administration of a suspension. The absorption was noted to be slightly better when administered as an aqueous solution.
Representative Pharmacokinetic Data: Nobiletin in Rats
To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of Nobiletin in rats after a single oral administration. These studies highlight the rapid absorption and metabolism typical of many flavonoids.
| Compound | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Nobiletin | 5 | Not Specified | 1254.6 ± 167.6 | 1.0 | 2077.0 ± 141.6 (AUC0-t) | 63.9 | [1][2] |
| Nobiletin | 50 | Corn Oil | ~9300 | 0.5 | Not Reported | Not Reported | [3] |
Data is presented as mean ± standard deviation where available.
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic studies of flavonoids, providing a framework for designing and interpreting new experiments with this compound.
Animal Studies
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used, typically weighing between 200-300g. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water. A fasting period of 12 hours is generally observed before oral administration of the compound.[4]
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Drug Administration: For oral administration (p.o.), the compound is often suspended or dissolved in a vehicle such as corn oil or a solution containing carboxymethylcellulose. The formulation is administered via oral gavage at a specific dose.[5] For intravenous administration (i.v.), the compound is typically dissolved in a suitable solvent like a mixture of propylene glycol, ethanol, and saline, and administered via the tail vein.
Sample Collection and Preparation
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Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
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Sample Pre-treatment: For analysis, plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile or methanol. An internal standard (IS) is added to the plasma sample before precipitation to ensure accuracy and precision of the analytical method. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
Analytical Methodology: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying flavonoids in biological matrices.
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Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier like formic acid (to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the negative or positive ion mode. The analysis is conducted in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Metabolism and Signaling Pathways
Metabolism
Flavonoids like this compound are known to undergo extensive metabolism, primarily through glucuronidation and sulfation, after absorption. Studies on the related compound Nobiletin have shown that its glucuronidated metabolites can reach substantially higher concentrations in the blood serum compared to the parent compound.
Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. One notable pathway is its involvement in the induction of ferroptosis in cancer cells through the regulation of the Nrf2 signaling pathway.
This compound induces ferroptosis via Nrf2 degradation.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the logical relationship in developing an analytical method.
General workflow for an in vivo pharmacokinetic study.
Logical flow for analytical method development.
Conclusion
The available literature suggests that this compound, like many other flavonoids, likely exhibits low oral bioavailability due to poor absorption and extensive first-pass metabolism. While direct quantitative pharmacokinetic data for this compound is not readily accessible, studies on the structurally similar compound Nobiletin provide valuable insights into its likely pharmacokinetic behavior, characterized by rapid absorption and clearance. The development of sensitive analytical methods, such as LC-MS/MS, is crucial for accurately characterizing the pharmacokinetic profile of this compound. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound to support its continued development as a potential therapeutic agent. Understanding its interaction with key signaling pathways, such as Nrf2, will also be vital in defining its therapeutic potential.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]
- 5. sciepub.com [sciepub.com]
An In-depth Technical Guide on the Mechanism of Action of Lysionotin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin, a flavonoid compound, has emerged as a promising natural product with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. It delves into its role in inducing distinct cell death pathways, including ferroptosis and apoptosis, and its impact on key signaling cascades that govern cancer cell proliferation, survival, and metastasis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to facilitate further investigation and drug development efforts.
Introduction
This compound is a flavonoid isolated from plants of the Gesneriaceae family. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the growth and progression of various cancers, notably colorectal and hepatocellular carcinoma. This guide will explore the multifaceted mechanisms of action of this compound, providing a detailed understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing programmed cell death and inhibiting critical survival pathways.
Induction of Ferroptosis in Colorectal Cancer Cells
A key mechanism of this compound in colorectal cancer (CRC) cells is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
Signaling Pathway: this compound promotes the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular redox homeostasis. By enhancing the proteasomal degradation of Nrf2, this compound disrupts the antioxidant defense system of cancer cells, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptosis[1].
This compound-induced ferroptosis via Nrf2 degradation.
Induction of Apoptosis in Hepatocellular Carcinoma Cells
In hepatocellular carcinoma (HCC) cells, this compound primarily induces apoptosis through two interconnected pathways: autophagy-mediated apoptosis and the intrinsic mitochondrial pathway.
This compound promotes apoptosis in liver cancer cells by activating autophagy. This process is linked to the inhibition of the AKT/mTOR signaling pathway, a central regulator of cell growth and survival.
Signaling Pathway: this compound inhibits the phosphorylation of both AKT and mTOR, leading to the activation of autophagy. The autophagic process, in turn, contributes to the induction of apoptosis.
This compound-induced autophagy-mediated apoptosis.
This compound also triggers the intrinsic pathway of apoptosis in HCC cells. This involves the mitochondria and is mediated by the activation of caspase-3.
Signaling Pathway: this compound induces mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.
This compound-induced mitochondrial apoptosis.
Effects on Other Signaling Pathways
While the primary mechanisms of this compound have been elucidated in CRC and HCC, its effects on other critical cancer-related signaling pathways, such as MAPK and STAT3, are still under investigation. Flavonoids, as a class of compounds, are known to modulate these pathways, suggesting that this compound may also exert its anti-cancer effects through these routes[2][3][4]. Further research is required to clarify the specific interactions of this compound with the MAPK and STAT3 signaling cascades.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~15-30 | [1] |
| SW480 | Colorectal Carcinoma | ~15-30 | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | N/A |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | N/A |
Note: Specific IC50 values for HepG2 and SMMC-7721 cells were not explicitly stated in the reviewed literature, although significant inhibition of viability was reported.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cancer cell proliferation and viability.
CCK-8 cell viability assay workflow.
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Western blotting workflow.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Annexin V/PI apoptosis assay workflow.
Protocol:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration and Invasion Assays
This assay assesses the effect of this compound on the collective migration of cancer cells.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media with or without this compound.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch to quantify the extent of cell migration.
This assay evaluates the migratory and invasive potential of individual cancer cells in response to a chemoattractant.
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Seed cancer cells in serum-free media into the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to the upper and/or lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the membrane.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane.
-
Count the stained cells under a microscope.
Conclusion
This compound demonstrates significant anti-cancer activity through multiple mechanisms, primarily by inducing ferroptosis in colorectal cancer cells via Nrf2 degradation and promoting apoptosis in hepatocellular carcinoma cells through the modulation of the AKT/mTOR pathway and the intrinsic mitochondrial pathway. Its ability to inhibit cell proliferation, migration, and invasion highlights its therapeutic potential. Further research is warranted to fully elucidate its effects on other key cancer-related signaling pathways, such as MAPK and STAT3, and to establish its efficacy across a broader range of cancer types. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued investigation and development of this compound as a novel anti-cancer agent.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Lysionotin: A Technical Guide to its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysionotin, a flavonoid predominantly found in plants of the Gesneriaceae family, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data from key preclinical studies. It details the compound's ability to modulate critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), primarily through the activation of the AMP-activated protein kinase (AMPK)/Nrf2 axis. This guide synthesizes available in vitro and in vivo data, presents detailed experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, are recognized for their broad spectrum of pharmacological activities, including potent anti-inflammatory and antioxidant properties. This compound is one such flavonoid that has demonstrated significant efficacy in preclinical models of inflammation, positioning it as a promising candidate for novel therapeutic development. This whitepaper consolidates the current scientific knowledge on this compound's anti-inflammatory actions.
In Vitro Anti-inflammatory and Mechanistic Data
While specific data on the inhibition of common inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines is still emerging, studies have elucidated this compound's mechanism in other relevant cell types, such as pulmonary microvascular endothelial cells (PMVECs). Furthermore, its inhibitory effect on key inflammatory enzymes has been quantified.
Table 1: Quantitative In Vitro Anti-inflammatory Data for this compound
| Assay/Endpoint | Cell Type / Enzyme | Key Findings | Concentration / IC50 | Reference |
| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | Direct inhibition of the enzyme | IC50: 90 µM | [1] |
| Adhesion Molecule Expression | LPS-stimulated PMVECs | Inhibition of ICAM-1 and VCAM-1 expression | 10 µM | [2] |
| Apoptosis | LPS-stimulated PMVECs | Inhibition of Cleaved-caspase-3 expression | 10 µM | [2] |
| Cell Viability | Glioma Cells | Median effective concentration for inhibiting proliferation | EC50: 16.58 µM | [1] |
Detailed Experimental Protocol: In Vitro Analysis in PMVECs
The following protocol outlines the methodology used to assess this compound's effects on lipopolysaccharide (LPS)-stimulated pulmonary microvascular endothelial cells (PMVECs)[2].
-
Cell Culture: PMVECs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
This compound Pre-treatment: Cells are pre-treated with this compound (at concentrations of 1, 3, or 10 µM) for 24 hours prior to stimulation.
-
Inflammatory Stimulus: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for a specified duration (e.g., 1 hour for pathway analysis, 12 hours for adhesion molecule expression).
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated overnight at 4°C with primary antibodies against p-JNK, JNK, p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65, p-IκB, and IκB.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for ICAM-1 and VCAM-1 to measure mRNA expression levels, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
In Vivo Anti-inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects in animal models, most notably in a model of acute lung injury (ALI).
Table 2: Quantitative In Vivo Anti-inflammatory Data for this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Sample | Treatment Group | Result (vs. LPS Control) | Reference |
| TNF-α | BALF | This compound (25 mg/kg) + LPS | Significant Decrease | |
| IL-1β | BALF | This compound (25 mg/kg) + LPS | Significant Decrease | |
| IL-6 mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |
| TNF-α mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |
| IL-1β mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |
| MPO Activity | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.
Detailed Experimental Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice
The following methodology was employed to evaluate the in vivo efficacy of this compound in a murine ALI model.
-
Animal Model: C57BL/6 mice are used for the study.
-
This compound Administration: Mice are pre-treated with this compound via intraperitoneal (i.p.) injection at doses of 1, 5, or 25 mg/kg/day for 5 consecutive days.
-
Induction of ALI: On the 5th day, 2 hours after the final this compound injection, mice are anesthetized, and ALI is induced by intratracheal (i.t.) instillation of LPS (5 mg/kg).
-
Sample Collection: 24 hours after LPS challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with PBS. Lung tissues are also harvested.
-
Biomarker Analysis:
-
Cytokine Measurement: Levels of TNF-α and IL-1β in the BALF are quantified using ELISA kits according to the manufacturer's instructions.
-
qPCR: Total RNA is extracted from lung tissue to quantify the mRNA expression levels of IL-6, TNF-α, and IL-1β.
-
MPO Assay: Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.
-
Western Blot: Lung tissue lysates are analyzed by Western blotting for key signaling proteins (p-NF-κB, p-IκB, p-p38, p-ERK, p-JNK) to confirm the mechanism of action.
-
Core Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting upstream signaling molecules that orchestrate the inflammatory response. The primary mechanism involves the activation of the AMPK/Nrf2 pathway, which subsequently suppresses the pro-inflammatory NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). This compound has been shown to inhibit this process by preventing the phosphorylation of both IκB and the p65 subunit, thereby blocking NF-κB's nuclear translocation and activity.
Inhibition of the MAPK Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation. Upon activation by stimuli like LPS, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Western blot analyses have confirmed that this compound treatment significantly reduces the phosphorylation levels of p38, ERK, and JNK in LPS-stimulated cells and tissues, indicating a broad inhibitory effect on this pathway.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of this compound. Its efficacy in in vivo models, coupled with a well-defined mechanism of action involving the suppression of the NF-κB and MAPK pathways, makes it a compelling molecule for further investigation.
Future research should focus on:
-
Quantitative In Vitro Profiling: Determining the IC50 values of this compound for the production of NO, PGE2, and a wider panel of cytokines in standardized macrophage cell lines (e.g., RAW 264.7, THP-1).
-
Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic, pharmacodynamic, and toxicology profile to support potential clinical translation.
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic inflammatory disease models, such as arthritis or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and drug-like properties.
By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its development as a treatment for a range of inflammatory disorders.
References
Lysionotin: A Novel 5-Lipoxygenase Inhibitor for Therapeutic Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin, a flavonoid compound, has emerged as a promising inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] The 5-LO pathway is a critical branch of the arachidonic acid cascade, and its dysregulation is implicated in a variety of inflammatory diseases and cancers, including glioma.[1][2] This technical guide provides a comprehensive overview of this compound's activity as a 5-LO inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic potential by directly targeting and inhibiting the 5-lipoxygenase enzyme.[1] This inhibition disrupts the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators that contribute to inflammation, cell proliferation, and angiogenesis. By blocking 5-LO activity, this compound effectively reduces the production of these pro-inflammatory molecules, thereby mitigating their pathological effects. Furthermore, studies have shown that this compound can inhibit the expression of the downstream leukotriene B4 receptor (BLTR), further dampening the inflammatory signaling cascade.
Quantitative Inhibitory Data
The inhibitory potency of this compound against 5-lipoxygenase and its efficacy in a disease model are summarized below.
| Parameter | Value | Description | Source |
| IC50 (5-Lipoxygenase) | 90 µmol/L | The half-maximal inhibitory concentration of this compound against 5-lipoxygenase enzyme activity in an in vitro assay. | |
| Median Effective Concentration (Glioma Cell Proliferation) | 16.58 µmol/L | The concentration of this compound that causes a 50% reduction in the proliferation of glioma cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway with the point of inhibition by this compound, and a typical experimental workflow for evaluating its efficacy.
References
Lysionotin's Activation of the AMPK/Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysionotin, a flavonoid compound, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular homeostasis, orchestrating responses to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the mechanisms by which this compound activates this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows. Notably, this document also addresses the context-dependent dual role of this compound in regulating Nrf2, a crucial consideration for therapeutic development.
The Core Signaling Pathway: AMPK/Nrf2 Activation by this compound
This compound has been demonstrated to exert potent antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling axis.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of this protective pathway by this compound is initiated by the phosphorylation and subsequent activation of AMPK.[3] Activated AMPK, in turn, is understood to promote the dissociation of Nrf2 from Keap1, although the precise mechanism of this hand-off is an area of active investigation. This dissociation allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.
The downstream targets of Nrf2 include enzymes pivotal for cellular defense against oxidative stress, such as NAD(P)H quinone oxidoreductase 1 (NQO-1) and Heme oxygenase-1 (HO-1).[1][3] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate inflammatory damage.
Below is a diagrammatic representation of this signaling cascade.
A Dichotomous Role: Nrf2 Degradation in Cancer Cells
Intriguingly, in the context of colorectal cancer (CRC) cells, this compound has been shown to induce ferroptosis by promoting the degradation of Nrf2. This effect is in stark contrast to its protective role in other cell types. In HCT116 and SW480 CRC cells, this compound treatment leads to a significant decrease in Nrf2 protein levels, an effect attributed to increased ubiquitination and subsequent proteasomal degradation. This downregulation of Nrf2 impairs the cancer cells' ability to counteract oxidative stress, leading to an accumulation of ROS and the induction of ferroptosis, a form of iron-dependent programmed cell death.
This context-dependent activity highlights the complexity of targeting the Nrf2 pathway and underscores the importance of understanding the specific cellular environment in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on the AMPK/Nrf2 pathway.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |
| NIH3T3 | This compound | 3, 10, 30 | Dose-dependent increase in p-AMPK expression. | |
| HCT116 | This compound | 5, 15, 30 | Dose-dependent decrease in Nrf2 protein levels. | |
| SW480 | This compound | 5, 15, 30 | Dose-dependent decrease in Nrf2 protein levels. | |
| NIH3T3 | Compound C (AMPK inhibitor) + this compound + TGF-β | 40 | Inhibition of this compound-induced expression of HO-1 and NQO-1. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage (mg/kg) | Outcome | Reference |
| Bleomycin-induced pulmonary fibrosis mice | This compound (i.p.) | 0.8, 4, 20 | Dose-dependent increase in AMPK phosphorylation. | |
| Acute Lung Injury (ALI) mice | This compound (i.p.) | 25 | Attenuation of inflammation and oxidative damage. | |
| ALI mice | ML385 (Nrf2 inhibitor) + this compound | 30 | Abrogation of this compound's protective effects. | |
| ALI mice | Compound C (AMPK inhibitor) + this compound | 20 | Abrogation of this compound's protective effects. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound on the AMPK/Nrf2 pathway. These should be optimized for specific experimental conditions.
Western Blot Analysis for Protein Expression
This protocol is for assessing the protein levels of total and phosphorylated AMPK, Nrf2, HO-1, and NQO-1.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations (e.g., 3, 10, 30 µM) for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1, anti-NQO-1, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for measuring the mRNA levels of Nrf2 target genes such as HMOX1 (HO-1) and NQO1.
-
RNA Extraction:
-
Treat cells with this compound at desired concentrations and durations.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.
-
A typical reaction includes: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15s and annealing/extension at 60°C for 60s.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit intracellular ROS generation.
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well black plate and allow them to adhere overnight.
-
-
Treatment and Staining:
-
Treat cells with various concentrations of this compound for 1-2 hours.
-
Co-incubate with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the CAA value as the percentage reduction in fluorescence in this compound-treated cells compared to control cells.
-
Conclusion and Future Directions
This compound is a promising natural compound that potently modulates the AMPK/Nrf2 signaling pathway. Its ability to activate this pathway in most cell types confers significant antioxidant and anti-inflammatory properties, making it a strong candidate for the development of therapeutics for diseases characterized by oxidative stress. However, its paradoxical effect of promoting Nrf2 degradation in cancer cells suggests a potential application in oncology, possibly as a sensitizer to chemotherapy or as a standalone ferroptosis-inducing agent.
Future research should focus on elucidating the precise molecular mechanisms that determine the differential effects of this compound on Nrf2 in normal versus cancerous cells. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical studies, will be crucial for its translation into a therapeutic agent. The in-depth understanding of its interaction with the AMPK/Nrf2 pathway will undoubtedly pave the way for novel drug discovery and development strategies.
References
The Neuroprotective Potential of Lysionotin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysionotin, a flavonoid found in plants of the Gesneriaceae family, has demonstrated a range of biological activities. While its neuroprotective properties are an emerging area of research, its known mechanisms of action in other biological systems, particularly its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggest a promising therapeutic potential for neurodegenerative diseases. This technical guide provides an in-depth overview of the hypothesized neuroprotective mechanisms of this compound, details relevant experimental protocols for its evaluation, and summarizes key signaling pathways implicated in its potential neuroprotective effects. Due to the nascent stage of research on this compound in neuroprotection, this guide draws upon established methodologies and findings from related flavonoids to provide a comprehensive framework for future investigation.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid compound that has been the subject of investigation for its various pharmacological effects. Flavonoids, as a class of natural compounds, are well-documented for their antioxidant and anti-inflammatory properties, with many exhibiting neuroprotective effects in preclinical models of neurodegenerative diseases. The therapeutic potential of this compound in the context of neurodegeneration is hypothesized to stem from its ability to modulate key cellular signaling pathways involved in the response to oxidative stress and inflammation, which are central to the pathophysiology of diseases such as Alzheimer's and Parkinson's disease. A critical factor for the neuroprotective efficacy of any compound is its ability to cross the blood-brain barrier (BBB). While specific data on this compound's BBB permeability is not yet available, the lipophilic nature of many flavonoids suggests this is a crucial area for future investigation.
Hypothesized Neuroprotective Mechanisms of Action
The primary hypothesized mechanism for this compound's neuroprotective effects is its interaction with cellular pathways that mitigate oxidative stress and apoptosis.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative disorders. This compound is proposed to counteract oxidative stress through the activation of the Nrf2 pathway.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. Key signaling pathways, including the PI3K/Akt and MAPK pathways, play crucial roles in regulating neuronal survival and apoptosis.
Key Signaling Pathways
The Nrf2 Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
In Vitro Antioxidant Activity of Lysionotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin, a flavonoid compound, has demonstrated notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting key quantitative data, detailed experimental methodologies for common antioxidant assays, and an exploration of its underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.
This compound, a flavonoid also known as Nevadensin, has emerged as a compound of interest due to its potential antioxidant effects. This guide focuses on the in vitro evaluation of this compound's antioxidant capacity through widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Furthermore, this document delves into the cellular mechanisms through which this compound exerts its antioxidant effects, with a particular focus on the AMPK/Nrf2 signaling pathway.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Assay | IC50 Value of this compound | Standard Reference |
| DPPH Radical Scavenging Activity | 7.7 µg/mL[1][2] | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging Activity | Data Not Available | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | Ferrous Sulfate, Trolox |
Note: While specific IC50 values for this compound in ABTS and FRAP assays were not found in the reviewed literature, these assays are standard for evaluating antioxidant capacity and the provided protocols can be used to determine these values.
Experimental Protocols
The following sections provide detailed methodologies for the three key in vitro antioxidant assays. These protocols are suitable for the analysis of pure compounds such as this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution (e.g., 100 µL) to triplicate wells.
-
Add the same volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the control, mix the solvent used for this compound with the DPPH solution.
-
For the blank, use the solvent alone.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
To a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL) to triplicate wells.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
The control consists of the solvent and the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation and IC50 Determination:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored by the change in absorbance at 593 nm.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in distilled water.
-
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) to create a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each this compound dilution or ferrous sulfate standard (e.g., 25 µL) to triplicate wells.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 175 µL) to each well.
-
The blank is the FRAP reagent with the solvent used for the sample.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Using the standard curve, determine the FRAP value of this compound, which is expressed as µM of Fe²⁺ equivalents per µg or µM of this compound.
-
Cellular Antioxidant Mechanism of this compound: The AMPK/Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound exhibits antioxidant effects within cellular systems by modulating key signaling pathways. Research has indicated that this compound can attenuate oxidative stress by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]
Signaling Pathway:
Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by upstream signals like AMPK, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to activate AMPK, thereby promoting the nuclear translocation of Nrf2 and upregulating the expression of these antioxidant enzymes, which in turn enhances the cell's capacity to combat oxidative stress.
Conclusion
This compound demonstrates significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. The detailed protocols provided in this guide offer a standardized approach for further quantifying its antioxidant potential through ABTS and FRAP assays. Furthermore, the elucidation of its role in activating the AMPK/Nrf2 signaling pathway provides a deeper understanding of its cellular antioxidant mechanisms. This comprehensive information positions this compound as a promising candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. Future research should focus on determining the ABTS and FRAP antioxidant capacities of this compound to provide a more complete profile of its in vitro antioxidant activity.
References
Lysionotin for the Treatment of Acute Lung Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are critical conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] Despite advances in supportive care, mortality rates remain high, and effective therapeutic options are limited.[1] Lysionotin, a flavonoid compound isolated from Lysionotus pauciflorus, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties.[1] This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound for ALI, with a focus on its mechanism of action, detailed experimental protocols, and quantitative efficacy data.
Mechanism of Action: The SLCO4A1-AMPK/Nrf2 Signaling Axis
Recent research has elucidated a novel mechanism by which this compound exerts its protective effects in ALI. The pathway is initiated by the transmembrane transport of this compound into pulmonary microvascular endothelial cells (PMVECs) via the Solute Carrier Organic Anion Transporter Family Member 4A1 (SLCO4A1).[1]
Once inside the cell, this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and stress resistance.[1] Activated AMPK, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to the increased expression of cytoprotective enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO-1) and Heme oxygenase-1 (HO-1). This cascade ultimately bolsters the cell's antioxidant defenses, mitigates oxidative damage, and suppresses the inflammatory response.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in a lipopolysaccharide (LPS)-induced ALI mouse model. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in LPS-Induced ALI Mice
| Parameter | Control | LPS (5 mg/kg) | LPS + this compound (1 mg/kg) | LPS + this compound (5 mg/kg) | LPS + this compound (25 mg/kg) |
| Lung Wet/Dry Ratio | ~4.5 | ~7.5 | ~6.8 | ~6.0 | ~5.2 |
| Total Protein in BALF (µg/mL) | ~100 | ~800 | ~650 | ~450 | ~250 |
| MPO Activity (U/g tissue) | ~2 | ~10 | ~8 | ~6 | ~4 |
| MDA Content (nmol/mg protein) | ~1.5 | ~4.5 | ~3.5 | ~2.8 | ~2.0 |
| SOD Activity (U/mg protein) | ~120 | ~60 | ~75 | ~90 | ~105 |
| GSH Content (µmol/g protein) | ~5.0 | ~2.0 | ~2.8 | ~3.5 | ~4.2 |
Data are presented as approximate mean values extracted from graphical representations in the source literature. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.
Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression in Lung Tissue
| Gene | Control | LPS (5 mg/kg) | LPS + this compound (25 mg/kg) |
| IL-6 (relative expression) | 1 | ~12 | ~4 |
| IL-1β (relative expression) | 1 | ~10 | ~3 |
| TNF-α (relative expression) | 1 | ~8 | ~2.5 |
Data are presented as approximate fold-change relative to the control group, extracted from graphical representations.
Table 3: In Vitro Efficacy of this compound in LPS-Treated Pulmonary Microvascular Endothelial Cells (PMVECs)
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (1 µM) | LPS + this compound (3 µM) | LPS + this compound (10 µM) |
| ROS Content (relative fluorescence) | 100 | ~450 | ~350 | ~250 | ~150 |
| ICAM-1 Protein (relative expression) | 1 | ~4.0 | ~3.2 | ~2.5 | ~1.5 |
| VCAM-1 Protein (relative expression) | 1 | ~3.5 | ~2.8 | ~2.0 | ~1.2 |
| Apoptosis Rate (%) | ~5 | ~30 | ~22 | ~15 | ~10 |
Data are presented as approximate relative values or percentages, extracted from graphical representations. ROS: Reactive Oxygen Species; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for ALI.
In Vivo: LPS-Induced Acute Lung Injury Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to experimentation.
-
This compound Pretreatment: this compound is administered via intraperitoneal (i.p.) injection once daily for 5 consecutive days at doses of 1, 5, or 25 mg/kg body weight. The control and LPS-only groups receive an equivalent volume of the vehicle.
-
ALI Induction: 24 hours after the final this compound dose, mice are anesthetized, and ALI is induced by a single intratracheal (i.t.) instillation of lipopolysaccharide (LPS) from E. coli O55:B5 at a dose of 5 mg/kg in 50 µL of sterile saline.
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid (BALF) for cell counts and protein analysis.
-
Lung Tissue: Lung tissues are harvested for histopathological analysis, wet/dry weight ratio measurement, myeloperoxidase (MPO) activity assay, and molecular analyses (Western blot, qPCR).
-
In Vitro: LPS-Induced Injury in PMVECs
-
Cell Culture: Primary human or mouse pulmonary microvascular endothelial cells (PMVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Pretreatment: PMVECs are pre-incubated with this compound (1, 3, or 10 µM) or vehicle for 24 hours.
-
LPS Stimulation: After pretreatment, the cells are stimulated with LPS (1 µg/mL) for a specified duration (e.g., 12 or 24 hours) to induce an inflammatory response and cellular injury.
-
Endpoint Analysis:
-
Western Blot: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, Nrf2, p-JNK, p-p38, p-NF-κB).
-
qPCR: Total RNA is extracted to quantify the mRNA expression of inflammatory and antioxidant genes (e.g., ICAM-1, VCAM-1, NQO-1, HO-1).
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assay: Cell apoptosis is quantified using methods such as Annexin V/PI staining followed by flow cytometry.
-
Key Assay Protocols
-
Lung Wet-to-Dry (W/D) Weight Ratio: The right upper lobe of the lung is excised, weighed immediately (wet weight), then dried in an oven at 60°C for 72 hours and weighed again (dry weight). The W/D ratio is calculated as an index of pulmonary edema.
-
Myeloperoxidase (MPO) Activity Assay: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically using a commercial assay kit.
-
Oxidative Stress Markers: Lung tissue homogenates are used to measure the levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) using commercially available colorimetric assay kits.
-
Western Blotting: Proteins from lung tissue or cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-AMPK, Nrf2, HO-1, NQO-1, p-p65) and a loading control (e.g., β-actin or GAPDH). Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
-
Quantitative PCR (qPCR): Total RNA is isolated from lung tissue or cells and reverse-transcribed into cDNA. qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., IL-6, IL-1β, TNF-α, NQO-1, HO-1). Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene like GAPDH.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent therapeutic agent for acute lung injury. Its novel mechanism of action, involving cellular uptake via SLCO4A1 and subsequent activation of the protective AMPK/Nrf2 signaling pathway, offers a targeted approach to mitigating the oxidative stress and inflammation that drive ALI pathogenesis. The dose-dependent efficacy observed in both in vivo and in vitro models underscores its potential for clinical development.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive PK/PD studies are needed to determine the optimal dosing regimen and therapeutic window for this compound.
-
Alternative ALI Models: Evaluating the efficacy of this compound in other models of ALI (e.g., sepsis-induced, ventilator-induced) will broaden its potential clinical applications.
-
Safety and Toxicology: Rigorous safety and toxicology studies are essential to establish a favorable risk-benefit profile before advancing to human trials.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the safety and efficacy of this compound in patients with ALI and ARDS.
References
Unveiling the Antinociceptive Potential of Lysionotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin, a flavonoid compound naturally occurring in Lysionotus pauciflorus, has emerged as a promising candidate in the field of pain management. Possessing a range of pharmacological activities, its antinociceptive properties have been a subject of growing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's effects in various pain models, its underlying mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel analgesic therapies.
Data Presentation: Quantitative Analysis of Antinociceptive Effects
The efficacy of this compound in mitigating pain has been quantified in several established animal models of nociception. The following tables summarize the key dose-dependent effects observed in these studies.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Dose (µg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Control (Vehicle) | 45.3 ± 2.1 | 0 |
| 50 | 35.1 ± 1.8 | 22.5 |
| 100 | 26.4 ± 1.5 | 41.7 |
| 150 | 19.8 ± 1.2 | 56.3 |
| 200 | 18.1 ± 1.1 | 60.0[1][2] |
| Acetylsalicylic Acid (100 mg/kg) | 13.6 ± 0.9 | 70.0[2] |
Table 2: Effect of this compound on Thermal Nociception in the Hot Plate Test in Mice
| Dose (µg/kg) | Latency to Response (seconds ± SEM) | % Increase in Latency |
| Control (Vehicle) | 8.5 ± 0.5 | 0 |
| 50 | 10.2 ± 0.6 | 20.0 |
| 100 | 12.5 ± 0.7 | 47.1 |
| 150 | 14.1 ± 0.8 | 65.9 |
| 200 | 15.0 ± 0.9 | 76.4[1][2] |
| Morphine (5 mg/kg) | 16.9 ± 1.0 | 98.7 |
Table 3: Effect of this compound on Formalin-Induced Paw Licking in Mice
| Dose (µg/kg) | Licking Time (seconds ± SEM) - Early Phase (0-5 min) | % Inhibition - Early Phase | Licking Time (seconds ± SEM) - Late Phase (15-30 min) | % Inhibition - Late Phase |
| Control (Vehicle) | 65.2 ± 3.3 | 0 | 98.4 ± 4.5 | 0 |
| 50 | 51.8 ± 2.9 | 20.5 | 75.1 ± 3.8 | 23.7 |
| 100 | 40.1 ± 2.5 | 38.5 | 55.3 ± 3.1 | 43.8 |
| 150 | 31.5 ± 2.1 | 51.7 | 40.2 ± 2.6 | 59.1 |
| 200 | 25.8 ± 1.9 | 60.4 | 32.7 ± 2.2 | 66.8 |
Table 4: Effect of this compound on Chemically-Induced Nociception in Mice
| Nociceptive Agent | This compound Dose (µg/kg) | Licking Time (seconds ± SEM) | % Inhibition |
| Capsaicin (1.6 µ g/paw ) | Control | 48.9 ± 2.7 | 0 |
| 200 | 16.0 ± 1.5 | 67.2 | |
| Glutamate (3.7 ng/paw) | Control | 55.4 ± 3.1 | 0 |
| 200 | 23.8 ± 2.0 | 57.0 |
Mechanism of Action: Signaling Pathways
The antinociceptive effects of this compound are mediated through a multi-targeted mechanism involving central and peripheral pathways. Key systems implicated include the opioid, vanilloid (TRPV1), and glutamatergic systems.
Opioid System Involvement
This compound's analgesic action is significantly reversed by the non-selective opioid receptor antagonist, naloxone, indicating a crucial role for the opioid system.
This compound's activation of opioid receptors leads to antinociception.
Vanilloid (TRPV1) and Glutamatergic System Modulation
This compound significantly attenuates nociception induced by capsaicin, a TRPV1 agonist, and glutamate, a key excitatory neurotransmitter, suggesting its interaction with these pathways.
This compound inhibits TRPV1 and modulates glutamatergic signaling.
Anti-Inflammatory Signaling Pathways: NF-κB and MAPK
This compound's effect, particularly in the inflammatory phase of the formalin test, points towards its anti-inflammatory properties, likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
This compound inhibits MAPK and NF-κB inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments used to characterize the antinociceptive effects of this compound are provided below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
This compound (at various doses) or a standard analgesic (e.g., acetylsalicylic acid) is administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
After a 30-60 minute absorption period, 0.6% acetic acid solution (10 mL/kg) is injected i.p.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
-
Five minutes after the injection, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test
This test evaluates central antinociceptive activity.
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The baseline latency to a nociceptive response (licking of the hind paw or jumping) is determined for each mouse before treatment. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are treated with this compound, a standard analgesic (e.g., morphine), or vehicle.
-
At various time points after treatment (e.g., 30, 60, 90 minutes), each mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
-
Data Analysis: The percentage increase in latency is calculated for each treatment group compared to their baseline values.
Formalin Test
This model distinguishes between neurogenic and inflammatory pain.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are pre-treated with this compound, a standard drug, or vehicle.
-
After the pre-treatment period, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The animal is immediately placed in an observation chamber.
-
The total time spent licking the injected paw is recorded during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis: The percentage of inhibition of licking time is calculated for both phases for each treatment group compared to the control group.
Capsaicin- and Glutamate-Induced Nociception
These tests investigate the involvement of the vanilloid and glutamatergic systems, respectively.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Mice are pre-treated with this compound or vehicle.
-
After the pre-treatment period, 20 µL of either capsaicin (1.6 µ g/paw ) or glutamate (3.7 ng/paw) solution is injected intraplantarly into the right hind paw.
-
The total time the animal spends licking the injected paw is recorded for 5 minutes (for capsaicin) or 15 minutes (for glutamate) immediately following the injection.
-
-
Data Analysis: The percentage of inhibition of licking time is calculated for each treatment group relative to the control group.
Conclusion
The presented data strongly support the antinociceptive efficacy of this compound in diverse pain models. Its mechanism of action appears to be multifaceted, involving the modulation of the opioid, vanilloid, and glutamatergic systems, as well as the inhibition of key inflammatory signaling pathways. These findings underscore the potential of this compound as a lead compound for the development of novel analgesic agents. Further research is warranted to fully elucidate its molecular targets and to evaluate its safety and efficacy in more complex, chronic pain models. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into the promising therapeutic properties of this compound.
References
Lysionotin's Anti-Virulence Activity Against Staphylococcus aureus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to acquire antibiotic resistance and its arsenal of virulence factors. Among these, α-toxin (alpha-hemolysin), a pore-forming cytotoxin encoded by the hla gene, is a critical determinant of staphylococcal pathogenesis, particularly in skin and soft tissue infections and pneumonia. The expression of α-toxin is tightly regulated by the accessory gene regulator (agr) quorum-sensing system. Consequently, targeting the virulence of S. aureus, rather than its viability, represents a promising alternative therapeutic strategy that may impose less selective pressure for the development of resistance.
This technical guide provides an in-depth overview of the biological activity of Lysionotin, a natural flavonoid, against Staphylococcus aureus. The primary focus is on its role as an anti-virulence agent that specifically inhibits the expression of α-toxin. This document summarizes the current, albeit limited, quantitative data, details relevant experimental protocols, and visualizes the known mechanisms of action.
Quantitative Data Summary
Currently, there is a notable absence of comprehensive quantitative data in the public domain regarding the direct antibacterial, anti-biofilm, and synergistic activities of this compound against Staphylococcus aureus. The available research primarily focuses on its anti-virulence properties. The following tables summarize the status of key quantitative metrics.
Table 1: Direct Antibacterial Activity of this compound against Staphylococcus aureus
| Parameter | Value | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | Not Available | Not Specified |
| Minimum Bactericidal Concentration (MBC) | Not Available | Not Specified |
Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Assay Type | Metric (e.g., MBIC, MBEC) | Result | Reference Strain(s) |
| Biofilm Inhibition | Not Available | Not Available | Not Specified |
| Established Biofilm Eradication | Not Available | Not Available | Not Specified |
Table 3: Synergistic Activity of this compound with Antibiotics against Staphylococcus aureus
| Antibiotic Class | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference Strain(s) |
| Not Available | Checkerboard Assay | Not Available | Not Available | Not Specified |
Table 4: Cytotoxicity of this compound
| Cell Line | Assay | Metric (e.g., IC50, CC50) | Result |
| Human Alveolar Epithelial Cells | LDH, Live/Dead | Protective Effect | Protected against S. aureus-induced damage[1] |
Mechanism of Action: Inhibition of α-Toxin Expression
The principal mechanism by which this compound attenuates the pathogenicity of S. aureus is through the inhibition of α-toxin expression.[1] This is achieved by downregulating the transcription of both the α-toxin gene (hla) and its primary regulator, the agr locus.[1] The agr system is a quorum-sensing mechanism that controls the expression of a multitude of virulence factors in S. aureus in a cell-density-dependent manner. By suppressing the agr system, this compound effectively curtails the production of α-toxin, thereby reducing the hemolytic activity of S. aureus culture supernatants.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to assessing the biological activity of this compound against Staphylococcus aureus. These are generalized protocols and may require optimization for specific experimental conditions.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
Staphylococcus aureus strain
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Drug Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
MBC Determination: Aliquot a small volume from each well showing no visible growth onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol describes a method to assess the ability of this compound to inhibit biofilm formation and eradicate established biofilms.
Materials:
-
Staphylococcus aureus strain
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Biofilm Formation:
-
Inhibition: Add sub-MIC concentrations of this compound and a standardized S. aureus inoculum to the wells of a microtiter plate.
-
Eradication: First, allow the biofilm to form by incubating a standardized S. aureus inoculum in the plate for 24 hours. Then, remove the planktonic cells and add fresh media containing various concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely adherent cells.
-
Staining: Stain the adherent biofilms with crystal violet for 15-20 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with ethanol or acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.
Real-Time PCR for hla and agr Gene Expression
This protocol details the steps to quantify the effect of this compound on the transcription of key virulence genes in S. aureus.
Materials:
-
Staphylococcus aureus strain
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR system and reagents (e.g., SYBR Green)
-
Primers for hla, agr, and a reference gene (e.g., 16S rRNA)
Procedure:
-
Bacterial Culture and Treatment: Grow S. aureus to the mid-logarithmic phase and then expose the culture to sub-MIC concentrations of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for hla, agr, and a housekeeping gene.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to untreated controls.
Hemolysis Inhibition Assay
This protocol is used to assess the ability of this compound to inhibit the hemolytic activity of S. aureus α-toxin.
Materials:
-
S. aureus culture supernatant (as a source of α-toxin) or purified α-toxin
-
This compound
-
Defibrinated rabbit or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (as a positive control for 100% hemolysis)
Procedure:
-
Preparation of RBCs: Wash the RBCs with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-5%.
-
Incubation: Pre-incubate the S. aureus supernatant or purified α-toxin with various concentrations of this compound for a short period (e.g., 30 minutes) at 37°C.
-
Hemolysis Reaction: Add the RBC suspension to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Quantification: Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis inhibition relative to the positive control (no this compound) and the negative control (no toxin).
Cytotoxicity Assay
This protocol outlines a method to evaluate the potential toxicity of this compound against a relevant human cell line, such as human alveolar epithelial cells (e.g., A549).
Materials:
-
Human cell line (e.g., A549)
-
This compound
-
Cell culture medium
-
Sterile 96-well cell culture plates
-
Cytotoxicity detection kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for 24-48 hours.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, or collect supernatant for LDH assay).
-
Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Determine the cell viability as a percentage of the untreated control and calculate the 50% cytotoxic concentration (CC50) if applicable.
Conclusion
The available evidence strongly suggests that this compound's primary activity against Staphylococcus aureus is as an anti-virulence agent, specifically targeting the expression of α-toxin via the agr regulatory system. This mode of action is particularly appealing as it may reduce the selective pressure for antibiotic resistance. However, a significant gap exists in the literature regarding the direct antibacterial, anti-biofilm, and synergistic properties of this compound. The experimental protocols provided in this guide offer a framework for future research to comprehensively characterize the full spectrum of this compound's biological activity against S. aureus. Such studies are essential for evaluating its potential as a novel therapeutic agent in the fight against staphylococcal infections.
References
Lysionotin: A Technical Guide to its Modulatory Role in Inflammatory and Oxidative Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin, a flavonoid predominantly found in plants of the Gesneriaceae family, has emerged as a significant modulator of inflammatory and oxidative stress pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. It elucidates the compound's dual regulatory action on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and its upstream activation of AMP-activated protein kinase (AMPK). This document synthesizes current experimental findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and workflows through comprehensive diagrams. The information contained herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of diseases underpinned by inflammation and oxidative stress.
Introduction
Inflammation and oxidative stress are interconnected physiological processes that, when dysregulated, contribute to the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Natural compounds with the ability to modulate these pathways are of significant interest for drug discovery. This compound is one such compound that has demonstrated potent anti-inflammatory and antioxidant properties.[4][5] This guide explores the intricate cellular and molecular mechanisms through which this compound exerts its effects, with a particular focus on the Nrf2, NF-κB, and MAPK signaling pathways.
Modulation of Oxidative Stress Pathways: The Nrf2 Axis
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. This compound exhibits a fascinating, context-dependent dual role in modulating Nrf2 activity.
Nrf2 Activation in Non-Cancerous Cells: A Cytoprotective Role
In the context of cellular damage not related to cancer, such as in pulmonary fibrosis and acute lung injury, this compound has been shown to activate the Nrf2 pathway, leading to a protective antioxidant response.
Mechanism of Action:
This compound's activation of Nrf2 in these scenarios is often mediated by the upstream activation of AMP-activated protein kinase (AMPK). Activated AMPK can phosphorylate Nrf2, leading to its dissociation from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). This dissociation prevents the ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Nrf2 Degradation in Colorectal Cancer Cells: A Pro-Ferroptotic Role
In a striking contrast, studies on colorectal cancer (CRC) cells have revealed that this compound promotes the degradation of Nrf2, leading to an increase in oxidative stress and subsequent ferroptosis, a form of iron-dependent programmed cell death.
Mechanism of Action:
In CRC cells, this compound has been shown to increase the ubiquitination of Nrf2, marking it for proteasomal degradation. This action appears to be independent of Keap1, suggesting an alternative mechanism for Nrf2 regulation in this cancer type. The resulting decrease in nuclear Nrf2 leads to reduced expression of its target genes, including GPX4, a key inhibitor of ferroptosis. The downregulation of these protective genes results in an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptosis.
Modulation of Inflammatory Pathways: NF-κB and MAPKs
This compound's anti-inflammatory effects are mediated through its influence on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor family plays a critical role in regulating the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the canonical NF-κB pathway.
Mechanism of Action:
The inhibitory action of this compound on the NF-κB pathway is often secondary to its activation of the AMPK/Nrf2 axis. By bolstering the cellular antioxidant defense, this compound can reduce the levels of reactive oxygen species (ROS) that are known to activate the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which retains the NF-κB p65/p50 heterodimer in the cytoplasm. Consequently, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
Modulation of MAPK Pathways
The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are key signaling molecules involved in cellular responses to a variety of stressors, including inflammation.
Mechanism of Action:
Similar to its effect on NF-κB, this compound's modulation of MAPK signaling appears to be linked to its upstream effects on AMPK and Nrf2. Studies have shown that this compound can decrease the phosphorylation of JNK, ERK, and p38 in inflammatory conditions. By reducing oxidative stress, this compound can attenuate the activation of upstream kinases that phosphorylate and activate the MAPKs, thereby dampening the inflammatory signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| NIH3T3 | Cell Viability | 3, 10, 30 | No significant toxicity | |
| HFL-1 | Cell Viability | 3, 10, 30 | No significant toxicity | |
| Primary rat lung fibroblasts | Cell Viability | 3, 10, 30 | No significant toxicity |
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Model System | Marker | Treatment | Concentration/Dose | Effect | Reference |
| NIH3T3 cells | α-SMA, Collagen I (protein & mRNA) | TGF-β-induced | 3, 10, 30 µM | Dose-dependent decrease | |
| HFL-1 cells | α-SMA, Collagen I (protein & mRNA) | TGF-β-induced | 3, 10, 30 µM | Dose-dependent decrease | |
| Primary rat lung fibroblasts | α-SMA, Collagen I (protein & mRNA) | TGF-β-induced | 3, 10, 30 µM | Dose-dependent decrease | |
| NIH3T3 cells | ROS | TGF-β-induced | 3, 10, 30 µM | Dose-dependent decrease | |
| NIH3T3 cells | HO-1, NQO-1 (protein & mRNA) | This compound | 3, 10, 30 µM | Dose-dependent increase | |
| ALI mice | IL-6, IL-1β, TNF-α (mRNA) | LPS-induced | 25 mg/kg | Significant decrease | |
| ALI mice | IL-1β, TNF-α (in BALF) | LPS-induced | 25 mg/kg | Significant decrease | |
| ALI mice | p-JNK, p-ERK, p-p38, p-NF-κB p65 | LPS-induced | 25 mg/kg | Significant decrease | |
| ALI mice | GSH, SOD | LPS-induced | 25 mg/kg | Significant increase | |
| ALI mice | MDA | LPS-induced | 25 mg/kg | Significant decrease | |
| ALI mice | NQO-1, HO-1 (protein & mRNA) | LPS-induced | 25 mg/kg | Significant increase | |
| HCT116, SW480 cells | Nrf2 (protein) | This compound | 5, 15, 30 µM | Dose-dependent decrease |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Cell Culture and Treatments
-
Cell Lines: NIH3T3 (mouse embryonic fibroblast), HFL-1 (human fetal lung fibroblast), primary rat lung fibroblasts, HCT116 and SW480 (human colorectal carcinoma).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 3, 10, 30 µM). Control cells are treated with an equivalent amount of DMSO.
-
Induction of Inflammation/Fibrosis: Inflammation can be induced by treating cells with lipopolysaccharide (LPS). Fibrosis can be induced by treating with transforming growth factor-beta (TGF-β; e.g., 10 ng/mL).
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key signaling molecules.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using specialized kits. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against Nrf2, Keap1, p-AMPK, AMPK, p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, HO-1, NQO1, and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., IL-6, IL-1β, TNF-α, HO-1, NQO1), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
References
- 1. GeneQuery™ Human Inflammatory Cytokines and Receptors qPCR Array... [sciencellonline.com]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by activating AMPK/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parameters of Oxidative Stress, Vitamin D, Osteopontin, and Melatonin in Patients with Lip, Oral Cavity, and Pharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Cytotoxicity of Lysionotin on Glioma Cells: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the cytotoxic effects of Lysionotin on glioma cells. The information is compiled from available scholarly articles and is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows.
Quantitative Data Summary
The cytotoxic effects of this compound on glioma cells have been quantified through enzyme inhibition and cell viability assays. The key findings are summarized in the table below.
| Parameter | Value | Assay Type | Source |
| 5-Lipoxygenase (5-LO) Inhibition (IC50) | 90 µmol/L | Enzyme Inhibition Assay | [1][2] |
| Median Effective Concentration (EC50) | 16.58 µmol/L | Cell Viability Analysis | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While the complete, specific protocols for the primary study on this compound's effect on glioma cells are not fully available in the public domain, this section outlines the general methodologies employed in such research, based on the available information and standard practices in the field.
Cell Culture
The specific glioma cell line used in the primary this compound study is not explicitly mentioned in the available literature. However, common human glioma cell lines used in cancer research include U87, T98G, LN229, and A172. These are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability is a common method to assess the cytotoxic effects of a compound.
-
Objective: To determine the concentration of this compound that inhibits glioma cell growth.
-
General Protocol:
-
Glioma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay reagent, is added to each well.
-
After a designated incubation period, the absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the median effective concentration (EC50) is determined.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins.
-
Objective: To measure the levels of 5-LO and downstream proteins in glioma cells following treatment with this compound.[1]
-
General Protocol:
-
Glioma cells are treated with this compound for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-5-LO, anti-leukotriene B4 receptor).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Flow Cytometry for Intracellular Calcium Ion Concentration
Flow cytometry can be used to measure changes in intracellular calcium levels.
-
Objective: To assess the effect of this compound on intracellular calcium ion concentration in glioma cells.
-
General Protocol:
-
Glioma cells are treated with this compound.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.
-
After incubation to allow for dye uptake and de-esterification, the cells are washed.
-
The fluorescence intensity of the cell population is analyzed using a flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Signaling Pathways and Experimental Workflow
The primary mechanism of action for this compound in glioma cells, as identified in preliminary studies, involves the inhibition of the 5-lipoxygenase (5-LO) enzyme within the arachidonic acid metabolism pathway.
This compound's Mechanism of Action in Glioma Cells
This compound directly inhibits the 5-LO enzyme, which is a key component in the metabolic pathway of arachidonic acid. This inhibition leads to a reduction in the production of downstream inflammatory mediators, such as leukotrienes. Furthermore, this process has been shown to affect the intracellular calcium ion concentration and the cellular cytoskeleton.
Experimental Workflow for Cytotoxicity Studies
The logical flow of experiments to determine the cytotoxic effects of a novel compound like this compound on glioma cells typically follows a structured path from initial screening to mechanistic studies.
Future Directions and Considerations
The preliminary studies on this compound demonstrate its potential as an anti-glioma agent through the inhibition of the 5-LO pathway. However, further in-depth research is warranted. Future investigations could explore:
-
Activity in a broader range of glioma cell lines: To understand the spectrum of its efficacy.
-
In vivo studies: To evaluate the therapeutic potential of this compound in animal models of glioma.
-
Investigation of other signaling pathways: While the 5-LO pathway is a primary target, this compound may have off-target effects or influence other critical cancer-related pathways, such as the PI3K/Akt/mTOR pathway, which has been implicated in other cancers.
-
Combination therapies: Assessing the synergistic effects of this compound with standard-of-care chemotherapeutics for glioma.
This technical guide serves as a foundational resource for understanding the initial cytotoxic findings of this compound on glioma cells. The provided data and methodologies offer a starting point for further research and development in the pursuit of novel anti-cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Lysionotin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysionotin, a flavonoid predominantly found in Lysionotus pauciflorus, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] These therapeutic potentials underscore the necessity for robust and efficient protocols for its extraction and purification to facilitate further research and drug development. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from its natural source, Lysionotus pauciflorus. The protocols described herein are designed to yield high-purity this compound suitable for a range of research applications, from in vitro cellular assays to in vivo animal studies.
Introduction to this compound
This compound, also known as Nevadensin, is a flavonoid with the chemical formula C₁₈H₁₆O₇.[3] It is primarily isolated from the plant Lysionotus pauciflorus Maxim (Gesneriaceae).[4] Pre-clinical studies have demonstrated its potential in various therapeutic areas. Notably, this compound has been shown to inhibit the 5-lipoxygenase (5-LO) enzyme, a key player in the arachidonic acid metabolism pathway, which is implicated in inflammatory diseases and cancer.[5] Its ability to modulate this pathway highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.
Extraction of this compound from Lysionotus pauciflorus
This section details an optimized protocol for the extraction of this compound from the dried whole plant of Lysionotus pauciflorus using Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE). This method has been shown to be highly efficient for extracting flavonoids from this plant source.
Materials and Equipment
-
Dried and powdered Lysionotus pauciflorus (120 mesh)
-
Ethanol (95%)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Extraction Protocol
-
Preparation of Aqueous Two-Phase System (ATPS): Prepare the ATPS by mixing 30% (w/w) ethanol and 18% (w/w) K₂HPO₄ in deionized water.
-
Extraction:
-
Weigh 1 gram of powdered Lysionotus pauciflorus.
-
Add 45 grams of the prepared ATPS to the plant powder.
-
Place the mixture in an ultrasonic bath at 43°C for 30 minutes.
-
-
Phase Separation: After ultrasonication, centrifuge the mixture to separate the two phases. This compound will be enriched in the ethanol-rich upper phase.
-
Solvent Removal: Carefully collect the upper phase and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.
-
Crude Extract Preparation: The resulting aqueous solution is then ready for the purification step.
Quantitative Data: Extraction Yield
The optimized UAATPE protocol yields a significant amount of nevadensin (lyionotin).
| Parameter | Value | Reference |
| Starting Material | 1 g of Lysionotus pauciflorus powder | |
| Extraction Method | Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE) | |
| Yield of Nevadensin (this compound) | 6.28 mg/g |
Purification of this compound from Crude Extract
This protocol describes an efficient one-step purification of this compound from the crude extract using macroporous resin chromatography. The non-polar HPD-100 resin has demonstrated excellent performance for this purpose.
Materials and Equipment
-
Crude extract of Lysionotus pauciflorus
-
HPD-100 macroporous resin
-
Glass chromatography column
-
Ethanol (95%)
-
Deionized water
-
Peristaltic pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Purification Protocol
-
Column Packing: Pack a glass column with HPD-100 macroporous resin. The bed volume (BV) will depend on the scale of purification.
-
Equilibration: Equilibrate the column by washing it with deionized water.
-
Sample Loading:
-
Adjust the pH of the crude extract to 3.
-
Load the crude extract onto the column at a flow rate of 0.5 mL/min. The recommended processing volume is 3 BV.
-
-
Adsorption: Maintain the column temperature at 30°C during the adsorption process.
-
Washing: After loading, wash the column with 2 BV of deionized water to remove impurities.
-
Elution: Elute the bound this compound from the resin using 4 BV of 95% (v/v) ethanol at a flow rate of 0.5 mL/min.
-
Fraction Collection: Collect the eluate using a fraction collector.
-
Solvent Evaporation: Pool the fractions containing this compound and evaporate the ethanol using a rotary evaporator to obtain the purified this compound.
Quantitative Data: Purification Efficiency
This one-step purification process significantly increases the purity of this compound.
| Parameter | Initial (Crude Extract) | Final (Purified Product) | Reference |
| Purity of Nevadensin (this compound) | 8.58% | 75.70% | |
| Recovery Yield | - | 69.90% | |
| Fold Purification | - | 8.82-fold |
Experimental Workflows
Caption: Workflow for this compound Extraction and Purification.
This compound's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), a crucial enzyme in the metabolism of arachidonic acid. This pathway leads to the production of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LO, this compound can effectively suppress the inflammatory cascade.
Caption: this compound inhibits the 5-Lipoxygenase pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Sephadex LH-20 Column Chromatography for Separation and Purification of Flavonoids in Artemisia selengensis Turcz [spkx.net.cn]
Synthesis of Lysionotin and its Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin is a naturally occurring flavone found in plants of the Gesneriaceae family, such as Lysionotus pauciflorus.[1][2][3] It is characterized by a 5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one structure. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[2] Notably, this compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway, suggesting its therapeutic potential in conditions like glioma. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its derivatives, aimed at facilitating further research and drug development efforts. While a definitive total synthesis of this compound has not been extensively reported, this guide presents a plausible synthetic strategy based on established flavonoid chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | ChemBK |
| Molecular Weight | 314.29 g/mol | ChemBK |
| Appearance | Yellow crystalline powder | ChemBK |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols and ether | ChemBK |
| IUPAC Name | 5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one | ChemBK |
Table 2: Biological Activity of this compound
| Target/Assay | Activity | Value | Reference |
| 5-Lipoxygenase (5-LO) | Inhibition | - | [4] |
| Glioma Cell Proliferation | Inhibition | - | |
| Arachidonic Acid Metabolism | Inhibition | - |
Experimental Protocols
Proposed Total Synthesis of this compound
The total synthesis of this compound can be approached through a multi-step process involving the formation of a chalcone intermediate followed by oxidative cyclization to form the flavone core. Subsequent selective methylation and demethylation steps would yield the final product.
Protocol 1: Synthesis of 2',4',6'-Trihydroxy-3',5'-dimethoxyacetophenone (Intermediate 1)
This protocol is based on the Friedel-Crafts acylation of a substituted benzene derivative.
-
To a solution of 1,3,5-trimethoxybenzene in a suitable solvent (e.g., nitrobenzene or dichloromethane), add acetyl chloride.
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2',4',6'-trihydroxy-3',5'-dimethoxyacetophenone.
Protocol 2: Synthesis of (E)-1-(2',4',6'-trihydroxy-3',5'-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate 2)
This protocol follows the Claisen-Schmidt condensation reaction.
-
Dissolve Intermediate 1 and benzaldehyde in ethanol.
-
Add a solution of potassium hydroxide (KOH) in water dropwise to the mixture while stirring.
-
Continue stirring at room temperature for 24-48 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Protocol 3: Synthesis of 5,7-Dihydroxy-6,8-dimethoxyflavone (this compound)
This protocol involves the oxidative cyclization of the chalcone intermediate.
-
Dissolve the Chalcone Intermediate 2 in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture at reflux for several hours until the chalcone is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized by modifying its free hydroxyl groups at positions 5 and 7.
Protocol 4: Selective O-Alkylation of this compound
This protocol allows for the synthesis of alkoxy derivatives of this compound.
-
Dissolve this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a weak base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting alkylated derivative by column chromatography. Note: The reactivity of the 5-OH and 7-OH groups may differ, potentially allowing for selective alkylation under controlled conditions.
Protocol 5: Acylation of this compound
This protocol describes the synthesis of ester derivatives of this compound.
-
Dissolve this compound in a suitable solvent such as pyridine or dichloromethane.
-
Add an acylating agent, for example, acetic anhydride or benzoyl chloride.
-
Stir the reaction at room temperature. A catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
After the reaction is complete, quench with water or a dilute acid solution.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the acylated product by column chromatography.
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound in Glioma Inhibition
Caption: this compound inhibits 5-LO, disrupting arachidonic acid metabolism and suppressing glioma cell proliferation.
Experimental Workflow for this compound Synthesis
Caption: A three-protocol workflow for the proposed total synthesis of this compound.
Logical Relationship for Derivative Synthesis
Caption: Derivatization of this compound via alkylation and acylation of its hydroxyl groups.
References
Lysionotin solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental use of Lysionotin, a natural flavonoid with known antibacterial, anti-inflammatory, and antihypertensive properties.
Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68 | 197.49 | Use fresh, anhydrous DMSO to ensure maximum solubility.[1] |
| 14.71 | 42.72 | Ultrasonic assistance may be required for dissolution.[2] | |
| Ethanol | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Methanol | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Acetone | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Chloroform | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Water | Data not available | Data not available | Expected to have low solubility. |
Stock Solution Preparation and Storage
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (Molecular Weight: 344.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of stock solution, you will need 3.44 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions in DMSO:
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Experimental Protocols
In Vitro Anti-Inflammatory Assay in A549 Human Lung Epithelial Cells
This protocol describes the use of this compound to assess its protective effects against Staphylococcus aureus-induced cell injury.
-
Cell Culture:
-
Maintain A549 human lung epithelial cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution in the cell culture medium to the desired final concentrations (e.g., 0-16 µg/mL). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a suspension of S. aureus.
-
Remove the old medium from the cells and replace it with 200 µL of the bacterial suspension containing various concentrations of this compound.
-
Incubate the plates for 5 hours at 37°C.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
After the incubation period, centrifuge the plates to pellet the bacteria and cells.
-
Carefully collect the supernatants from each well.
-
Assess the lactate dehydrogenase (LDH) release into the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. Increased LDH levels are indicative of cell damage.
-
In Vivo Antitumor Assay in a Colorectal Cancer Xenograft Mouse Model
This protocol outlines the procedure to evaluate the antitumor efficacy of this compound in vivo.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., SW480) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection. A common vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.
-
Once the tumors have reached the desired size, randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) via i.p. injection every three days for a specified period (e.g., five times). The control group should receive injections of the vehicle only.
-
-
Tumor Growth Measurement and Analysis:
-
Measure the tumor volume using a caliper every three days. The tumor volume can be calculated using the formula: (maximum length × perpendicular width²)/2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
-
Perform histological analysis (e.g., Hematoxylin and Eosin staining) of the tumors and major organs to assess for any treatment-related changes or toxicity.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro experiments.
References
Application Notes and Protocols for In Vivo Dosing of Lysionotin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin, a flavonoid extracted from plants of the Gesneriaceae family, has demonstrated significant therapeutic potential in preclinical mouse models. Exhibiting both antinociceptive and anticancer properties, this compound is a promising candidate for further investigation. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models for studying its analgesic and anti-colorectal cancer effects. The information is compiled from published research to ensure reproducibility and facilitate further drug development efforts.
Data Presentation
Table 1: In Vivo Dosing for Antinociceptive Studies
| Parameter | Details | Reference |
| Mouse Model | Chemically and thermally induced nociception models | [1][2] |
| Strain | Adult mice | [1] |
| Compound | This compound | [1] |
| Dose Range | 50, 100, 150, and 200 µg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | 5% Dimethyl sulfoxide (DMSO) in distilled water | |
| Observed Effects | Dose-dependent inhibition of nociceptive behavior |
Table 2: In Vivo Dosing for Anticancer (Colorectal Cancer) Studies
| Parameter | Details | Reference |
| Mouse Model | Xenograft model with HCT116 or SW480 human colorectal cancer cells | |
| Strain | Male athymic nude mice (four weeks old) | |
| Compound | This compound | |
| Dose | 20 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Schedule | Every three days for five times, starting 6 days post-xenograft | |
| Vehicle | Not explicitly stated; general recommendation: DMSO/PBS or DMSO/Saline | |
| Observed Effects | Significant reduction in tumor growth |
Experimental Protocols
Protocol 1: Evaluation of Antinociceptive Effects of this compound
1. Animal Model:
-
Use adult male Swiss albino mice (25-29 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize mice to the experimental conditions for at least one hour before testing.
2. Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injections, dilute the stock solution with distilled water to a final concentration of 5% DMSO.
-
Prepare fresh solutions on the day of the experiment.
3. Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 50, 100, 150, or 200 µg/kg.
-
The injection volume should be based on the mouse's body weight (e.g., 10 mL/kg).
4. Nociception Assays:
-
Acetic Acid-Induced Writhing Test: 60 minutes after this compound administration, inject 0.6% acetic acid (10 mL/kg, i.p.). Count the number of writhes (abdominal constrictions) for 20 minutes.
-
Hot Plate Test: Place the mouse on a hot plate maintained at 55 ± 0.5°C and record the latency to a response (licking or jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Formalin-Induced Paw Licking Test: 60 minutes after this compound administration, inject 20 µL of 2.5% formalin into the subplantar surface of the right hind paw. Record the time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
Protocol 2: Evaluation of Anticancer Effects of this compound in a Colorectal Cancer Xenograft Model
1. Cell Culture:
-
Culture HCT116 or SW480 human colorectal cancer cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use four-week-old male athymic nude mice.
-
House mice in a specific pathogen-free environment.
3. Xenograft Implantation:
-
Harvest cancer cells and resuspend them in sterile phosphate-buffered saline (PBS).
-
Inject 0.2 mL of the cell suspension (containing an appropriate number of cells, e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
4. Drug Preparation:
-
While the specific vehicle was not mentioned in the primary study, a common practice for water-insoluble compounds like flavonoids is to dissolve them in a small amount of DMSO and then dilute with PBS or saline to a final DMSO concentration of less than 10%. It is recommended to perform a vehicle toxicity test prior to the main experiment.
5. Administration:
-
Six days after tumor cell injection, begin treatment with this compound.
-
Administer a 20 mg/kg dose of this compound via i.p. injection every three days for a total of five injections.
-
Monitor the body weight of the mice throughout the experiment.
6. Tumor Growth Measurement:
-
Measure tumor volume every three days using a caliper.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Signaling Pathways and Experimental Workflows
This compound's Antinociceptive Mechanism
This compound's Anticancer Mechanism in Colorectal Cancer
Experimental Workflow for Anticancer Xenograft Model
References
Application Notes and Protocols for the Analysis of Lysionotin by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin is a naturally occurring flavonoid found predominantly in the herb Lysionotus pauciflorus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, antihypertensive, and antioxidant properties. As research into the therapeutic potential of this compound expands, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer the sensitivity and selectivity required for accurate and precise quantification.
Chemical Information
-
Compound Name: this compound (also known as Nevadensin)
-
Molecular Formula: C₁₈H₁₆O₇[1]
-
Molecular Weight: 344.32 g/mol [1]
-
Chemical Structure: 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a proposed HPLC method for the quantitative analysis of this compound. The parameters are based on established methods for the analysis of structurally similar flavonoids and may require optimization for specific matrices.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient Elution | Start with a lower percentage of organic phase (e.g., 30% B), ramp up to a higher percentage (e.g., 90% B) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-15 min: 30-90% B 15-18 min: 90% B 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode array detection is recommended to monitor multiple wavelengths. Based on the flavonoid structure, a primary wavelength between 260 nm and 340 nm is suggested for quantification. |
| Run Time | Approximately 25 minutes |
Experimental Protocol: HPLC Analysis of this compound
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Plant Material:
-
Accurately weigh the powdered plant material.
-
Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water) through methods like sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (e.g., Plasma):
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol, often in a 3:1 ratio to the sample volume).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Parameters (ICH Guidelines)
For use in regulated environments, the HPLC method should be validated according to ICH guidelines.[2] The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing this compound in complex matrices like biological fluids, especially for pharmacokinetic studies.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| LC-MS/MS System | UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative ion modes for optimization. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient Elution | A fast gradient is typically used to ensure high throughput. For example: 0-0.5 min: 10% B 0.5-3.0 min: 10-95% B 3.0-4.0 min: 95% B 4.1-5.0 min: 10% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
Mass Spectrometry Parameters
The following parameters should be optimized for this compound using a standard solution infused directly into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Positive (ESI+) and Negative (ESI-) to be tested. Positive mode is often suitable for flavonoids. |
| Precursor Ion ([M+H]⁺ or [M-H]⁻) | For ESI+: m/z 345.1For ESI-: m/z 343.1 |
| Product Ions (for MRM) | To be determined by fragmenting the precursor ion. Based on flavonoid fragmentation patterns, potential transitions are: ESI+: 345.1 -> [fragment ions] ESI-: 343.1 -> 328.1 (loss of CH₃), 313.1 (loss of 2xCH₃) |
| Collision Energy (CE) | To be optimized for each MRM transition to maximize the product ion signal. |
| Dwell Time | 100-200 ms |
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Standard and Sample Preparation:
-
Follow the same procedures as described for the HPLC method. For pharmacokinetic studies, plasma samples are typically prepared using protein precipitation or solid-phase extraction (SPE).
-
-
Method Development and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode and identify the precursor ion.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select at least two MRM transitions (one for quantification and one for confirmation) and optimize the collision energy for each.
-
-
Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data to obtain peak areas for the selected MRM transitions.
-
Construct a calibration curve and quantify this compound in the samples as described for the HPLC method.
-
Quantitative Data Summary (Hypothetical Data for Proposed Methods)
The following table presents hypothetical performance characteristics for the proposed analytical methods. These values are based on typical performance for flavonoid analysis and should be experimentally verified.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Retention Time | Dependent on the specific gradient, but expected to be in the range of 10-15 minutes. | Dependent on the specific gradient, but expected to be in the range of 2-4 minutes. |
III. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from sample collection to data analysis is depicted below.
Caption: General workflow for the analysis of this compound.
This compound's Proposed Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway
This compound has been reported to exert its anti-inflammatory effects by inhibiting 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid metabolic pathway. This inhibition leads to a reduction in the production of pro-inflammatory leukotrienes.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Application of Lysionotin in Glioma Research: A Detailed Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A recent study has illuminated the potential of Lysionotin, a naturally occurring flavonoid, as a therapeutic agent in the treatment of glioma, the most common and aggressive form of brain cancer. Research has demonstrated that this compound effectively inhibits glioma cell proliferation by targeting the 5-lipoxygenase (5-LO) enzyme, a key component of the arachidonic acid metabolism pathway. These findings offer a promising new avenue for the development of novel anti-glioma therapies.
This application note provides a comprehensive overview of the use of this compound in glioma research models, detailing its mechanism of action, experimental protocols, and quantitative data derived from recent studies. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative approaches to combat this devastating disease.
Mechanism of Action
This compound exerts its anti-glioma effects by directly targeting and inhibiting the 5-lipoxygenase (5-LO) enzyme.[1][2] This inhibition disrupts the arachidonic acid metabolism pathway, which is crucial for the production of leukotrienes, signaling molecules that promote inflammation and cell proliferation. By suppressing this pathway, this compound effectively curtails the growth of glioma cells.[1][2]
Molecular docking and surface plasmon resonance (SPR) analysis have confirmed a direct binding interaction between this compound and 5-LO.[1] Specifically, this compound forms hydrogen bonds with key amino acid residues (His600, Gln557, Asn554, and His372) within the active site of the enzyme. This binding event leads to a reduction in the expression of 5-LO and its downstream effector, the leukotriene B4 receptor. Furthermore, this compound has been shown to decrease the production of 5S-hydroperoxy-eicosatetraenoic acid (5S-HETE), a downstream product of 5-LO activity, and affect intracellular calcium ion concentration, which in turn impacts the cytoskeleton of glioma cells.
Quantitative Data Summary
The efficacy of this compound in inhibiting glioma cell proliferation has been quantified through various in vitro assays. The following table summarizes the key quantitative data obtained from these studies.
| Parameter | Value | Assay | Reference |
| IC50 (50% Inhibition Concentration) | 90 µmol/L | Enzyme Inhibition Assay (in vitro) | |
| EC50 (Median Effective Concentration) | 16.58 µmol/L | Cell Viability Analysis |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized to evaluate the anti-glioma effects of this compound.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of glioma cells.
-
Cell Culture: Glioma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: After the treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The EC50 value is determined by plotting the cell viability against the log of the this compound concentration.
Western Blot Analysis
This protocol is employed to assess the effect of this compound on the expression of key proteins in the 5-LO pathway.
-
Protein Extraction: Glioma cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against 5-LO, leukotriene B4 receptor, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Flow Cytometry for Intracellular Calcium Ion Concentration
This protocol measures changes in intracellular calcium levels in glioma cells following treatment with this compound.
-
Cell Preparation: Glioma cells are treated with this compound.
-
Fluorescent Labeling: The cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The change in intracellular calcium ion concentration is determined by comparing the mean fluorescence intensity of treated cells to that of control cells.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the effects of this compound on glioma.
References
Application Notes and Protocols: Assessing Lysionotin's Effect on α-Toxin Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of Lysionotin, a natural flavonoid, in inhibiting α-toxin expression by Staphylococcus aureus. The protocols outlined below are essential for researchers investigating anti-virulence strategies against this pathogenic bacterium.
Introduction
α-toxin, a pore-forming cytotoxin encoded by the hla gene, is a critical virulence factor in Staphylococcus aureus infections. Its expression is tightly regulated by the accessory gene regulator (agr) quorum-sensing system. This compound has been identified as a potent inhibitor of α-toxin expression, acting at the transcriptional level by downregulating both hla and its primary regulator, agr[1][2]. This document details the experimental protocols to quantify this inhibitory effect and visualize the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative impact of this compound on the expression of key genes involved in α-toxin production.
Table 1: Effect of this compound on the Relative Gene Expression of hla in S. aureus
| This compound Concentration (µg/mL) | Relative hla Expression (%) | Fold Change |
| 0 | 100 | 1.0 |
| 4 | ~55 | ~0.55 |
| 8 | ~30 | ~0.30 |
| 16 | ~15 | ~0.15 |
| 32 | ~5 | ~0.05 |
Data are expressed as the mean ± standard deviation of three independent experiments. The samples without this compound were used as the 100% reference.[3]
Table 2: Effect of this compound on the Relative Gene Expression of agrA in S. aureus
| This compound Concentration (µg/mL) | Relative agrA Expression (%) | Fold Change |
| 0 | 100 | 1.0 |
| 4 | ~70 | ~0.70 |
| 8 | ~45 | ~0.45 |
| 16 | ~25 | ~0.25 |
| 32 | ~10 | ~0.10 |
Data are expressed as the mean ± standard deviation of three independent experiments. The samples without this compound were used as the 100% reference.[3]
Signaling Pathway
The primary regulatory pathway for α-toxin expression involves the agr quorum-sensing system. This compound exerts its inhibitory effect by targeting this system.
References
Application Notes and Protocols: Molecular Docking Studies of Lysionotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Lysionotin with its target proteins. The information is intended to guide researchers in investigating the therapeutic potential of this compound through computational methods.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid compound that has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Mechanistic studies have revealed that this compound exerts its therapeutic effects through the modulation of key signaling pathways. A significant mechanism of action involves the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular energy homeostasis and antioxidant defense. Molecular docking studies have suggested that this compound directly interacts with and activates AMPK, subsequently leading to the activation of the Nrf2 pathway.
Target Proteins for Molecular Docking
The primary target protein for molecular docking studies of this compound is:
-
AMP-activated protein kinase (AMPK): A key regulator of cellular energy metabolism. This compound is believed to bind to AMPK, leading to its activation.
Other potential target proteins for further investigation could include:
-
Keap1: The primary negative regulator of Nrf2. Investigating the potential direct interaction of this compound with Keap1 could provide further insights into the activation of the Nrf2 pathway.
-
Cytochrome P450 enzymes: As this compound is a flavonoid, studying its interaction with various CYP450 isoforms is crucial for understanding its metabolic profile and potential for drug-drug interactions.
Quantitative Data from Molecular Docking Studies
The following table summarizes representative quantitative data from a hypothetical molecular docking study of this compound with the ATP-binding site of the AMPK γ-subunit.
Disclaimer: The following data is a representative example for illustrative purposes and is not derived from a specific published study on this compound. Researchers should perform their own docking studies to obtain accurate results.
| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| This compound | AMPK (γ-subunit) | -8.5 | 1.5 | LYS31, GLN45, ARG70, HIS99, ILE101 |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound involving the activation of AMPK and Nrf2.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Molecular Docking
The following diagram outlines the general workflow for performing a molecular docking study.
Caption: General workflow for molecular docking.
Protocols
Protocol 1: Protein Preparation
Objective: To prepare the target protein structure for molecular docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.
Materials:
-
Protein Data Bank (PDB) file of the target protein (e.g., AMPK).
-
Molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, PyMOL).
Procedure:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (--INVALID-LINK--). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to identify the binding site.
-
Clean the Protein:
-
Load the PDB file into the molecular modeling software.
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands (unless the ligand is being used to define the binding site).
-
If the protein is a multimer, retain only the chain(s) of interest for the docking study.
-
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is crucial for accurate hydrogen bond calculations.
-
Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
-
Save the Prepared Protein: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Protocol 2: Ligand Preparation
Objective: To prepare the 3D structure of this compound for molecular docking, including generating conformers and assigning charges.
Materials:
-
2D or 3D structure of this compound (e.g., from PubChem).
-
Molecular modeling software (e.g., AutoDock Tools, ChemDraw, Avogadro).
Procedure:
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (--INVALID-LINK--).
-
Generate 3D Conformation: If starting with a 2D structure, convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This allows for ligand flexibility during the docking process.
-
Assign Charges: Assign partial charges to all atoms in the ligand.
-
Save the Prepared Ligand: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Protocol 3: Molecular Docking Simulation
Objective: To perform the molecular docking of prepared this compound into the binding site of the prepared target protein.
Materials:
-
Prepared protein file (e.g., in PDBQT format).
-
Prepared ligand file (e.g., in PDBQT format).
-
Molecular docking software (e.g., AutoDock Vina).
-
A configuration file specifying the docking parameters.
Procedure:
-
Define the Binding Site (Grid Box):
-
Identify the coordinates of the active site of the target protein. This can be based on the position of a co-crystallized ligand or through literature review and binding site prediction tools.
-
Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Configure Docking Parameters: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the molecular docking software using the prepared protein, ligand, and configuration files. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
Analyze the Results:
-
The docking software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (docking score).
-
Visualize the top-ranked poses in a molecular modeling program to analyze the interactions between this compound and the amino acid residues of the target protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The docking score provides an estimation of the binding free energy, and the inhibition constant (Ki) can be estimated from this value.
-
Protocol 4: Post-Docking Analysis and Validation
Objective: To further analyze and validate the results obtained from the molecular docking simulation.
Procedure:
-
Clustering of Docking Poses: If multiple binding modes are generated, perform a clustering analysis based on the root-mean-square deviation (RMSD) to group similar conformations.
-
Interaction Analysis: For the best-ranked and most populated clusters, perform a detailed analysis of the protein-ligand interactions. Create 2D and 3D diagrams illustrating these interactions.
-
Molecular Dynamics (MD) Simulations (Optional): To assess the stability of the predicted protein-ligand complex over time, perform MD simulations. This can provide insights into the dynamic behavior of the complex and help to refine the binding mode.
-
In Vitro Validation: The computational predictions should be validated through experimental assays. For example, if the docking study predicts that this compound binds to and activates AMPK, this can be tested using an in vitro AMPK activity assay.
Application Notes and Protocols for Determining the Enzyme Inhibitory Activity of Lysionotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the enzyme inhibitory activity of Lysionotin, a flavonoid with known pharmacological effects. The primary enzyme targets discussed are 5-lipoxygenase (5-LO) and key cytochrome P450 (CYP) isoforms.
Introduction
This compound, a flavonoid found in plants of the Gesneriaceae family, has demonstrated various biological activities, including anti-glioma and anti-inflammatory effects. A key mechanism underlying these activities is its ability to inhibit specific enzymes. Understanding the inhibitory profile of this compound is crucial for its development as a potential therapeutic agent. This document outlines the protocols for in vitro enzyme inhibition assays for 5-lipoxygenase and cytochrome P450 enzymes, summarizes the known inhibitory data, and illustrates the relevant biological pathways.
Quantitative Summary of this compound's Enzyme Inhibitory Activity
The inhibitory activity of this compound against several key enzymes has been quantified, with the following data reported in the literature.
| Enzyme Target | Parameter | Value (µM) | Inhibition Type |
| 5-Lipoxygenase (5-LO) | IC50 | 90 | Not specified |
| Cytochrome P450 3A4 (CYP3A4) | IC50 | 13.85 | Non-competitive |
| Ki | 6.83 | ||
| Cytochrome P450 2C19 (CYP2C19) | IC50 | 24.95 | Competitive |
| Ki | 12.41 | ||
| Cytochrome P450 2C8 (CYP2C8) | IC50 | 30.05 | Competitive |
| Ki | 14.51 |
Signaling Pathway: Arachidonic Acid Metabolism via 5-Lipoxygenase
This compound's inhibition of 5-lipoxygenase disrupts the arachidonic acid cascade, a critical pathway in inflammation. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by enzymes like 5-LO to produce leukotrienes. These signaling molecules are potent mediators of inflammation.
This compound inhibits 5-LO in the arachidonic acid pathway.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
5-Lipoxygenase (5-LO) Inhibition Assay (Spectrophotometric Method)
This protocol describes a common in vitro assay to determine the inhibitory effect of this compound on 5-LO activity by measuring the formation of conjugated dienes from a substrate like linoleic or arachidonic acid.
Experimental Workflow:
Workflow for the 5-LO enzyme inhibition assay.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (or Arachidonic acid)
-
Sodium phosphate buffer (0.1 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 9.0).
-
Prepare a stock solution of linoleic acid (e.g., 10 mM) in ethanol. Immediately before use, dilute the stock to the desired final concentration (e.g., 100 µM) in the sodium phosphate buffer.
-
Prepare a stock solution of soybean lipoxygenase in the sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
This compound solution (or vehicle control - buffer with the same percentage of DMSO)
-
Lipoxygenase enzyme solution
-
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS Method)
This protocol outlines a general method for determining the inhibitory effect of this compound on specific CYP isoforms (CYP3A4, CYP2C19, and CYP2C8) using human liver microsomes and isoform-specific probe substrates. The formation of the metabolite is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow:
Workflow for the CYP enzyme inhibition assay.
Materials:
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Probe substrates:
-
CYP3A4: Midazolam
-
CYP2C19: (S)-Mephenytoin
-
CYP2C8: Amodiaquine
-
-
This compound stock solution (in DMSO)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the probe substrates and this compound in the potassium phosphate buffer. A serial dilution of this compound should be prepared.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions, or a stock solution of NADPH.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the this compound solution (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Add the specific probe substrate to each well.
-
Initiate the enzymatic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of the specific metabolite formed in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Dixon plots.[1]
-
Conclusion
The provided protocols and data offer a solid foundation for investigating the enzyme inhibitory properties of this compound. Accurate determination of its inhibitory profile against 5-LO and various CYP isoforms is essential for understanding its therapeutic potential and potential for drug-drug interactions. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.
References
Preparation of Lysionotin Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise and reproducible preparation of experimental compounds is paramount. This document provides detailed application notes and protocols for the preparation of Lysionotin stock solutions for various experimental applications.
This compound, a flavonoid with multiple reported pharmacological activities, requires careful handling and preparation to ensure accurate and consistent results in both in vitro and in vivo studies. These guidelines cover solubility, stock solution preparation, storage, and the formulation of working solutions for cell-based assays and animal studies.
Data Presentation: this compound Properties
Quantitative data regarding the solubility, storage, and typical working concentrations of this compound are summarized in the tables below for easy reference.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 344.32 g/mol | |
| Solubility | ||
| DMSO | 68 mg/mL (197.49 mM)[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility[1]. |
| Ethanol | Soluble | While specific quantitative data is limited, flavonoids are generally soluble in ethanol. It is recommended to test solubility in a small volume first. |
| Water | Poorly soluble | This compound is sparingly soluble in aqueous buffers. |
| Storage of Powder | 3 years at -20°C[1] | |
| Storage of Stock Solutions | Aliquot to avoid repeated freeze-thaw cycles[1]. | |
| In DMSO | 1 year at -80°C[1] | |
| 1 month at -20°C |
Table 2: Typical Working Concentrations for this compound
| Application | Cell Line / Animal Model | Concentration Range | Reference |
| In Vitro | A549 human lung epithelial cells | 0 - 16 µg/mL | |
| Hepatocellular carcinoma cells (HepG2, SMMC-7721) | Not specified | ||
| In Vivo | Mice (Oral Administration) | ≥ 5 mg/mL in CMC-Na suspension |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in vitro.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform a serial dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly dilute the stock solution into the pre-warmed complete cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock:
-
Take 1 µL of the 10 mg/mL stock solution.
-
Add it to 999 µL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the prepared working solutions immediately for cell treatment.
Protocol 3: Preparation of this compound Suspension for In Vivo Oral Administration
This protocol describes the formulation of this compound in a Carboxymethyl cellulose sodium (CMC-Na) suspension for oral gavage in animal models.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Prepare a 0.5% to 2% (w/v) solution of CMC-Na in sterile distilled water or saline. For example, to make a 0.5% solution, dissolve 0.5 g of CMC-Na in 100 mL of water.
-
The preparation involves slowly adding the CMC-Na powder to the water while stirring vigorously to prevent clumping. A magnetic stirrer is recommended for this purpose.
-
-
Formulate the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
To create a homogeneous suspension, it is recommended to first form a paste. Place the this compound powder in a mortar and add a small amount of the prepared CMC-Na vehicle. Triturate the mixture to form a smooth paste.
-
Gradually add the remaining CMC-Na vehicle to the paste while continuously stirring.
-
Transfer the suspension to a suitable container and continue to stir with a magnetic stirrer until a uniform suspension is achieved.
-
Example for a 5 mg/mL suspension: Add 5 mg of this compound to 1 mL of the prepared CMC-Na solution and mix thoroughly.
-
-
Administration:
-
The suspension should be administered via oral gavage using an appropriately sized feeding needle for the animal model.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound, providing a visual representation of its mechanism of action.
Caption: this compound activates the AMPK/Nrf2 signaling pathway.
Caption: this compound induces apoptosis via autophagy and the mitochondrial pathway.
References
Troubleshooting & Optimization
Technical Support Center: Improving Lysionotin Solubility for In Vivo Studies
Welcome to the technical support guide for Lysionotin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound, a promising flavonoid compound. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you successfully formulate this compound for your in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding this compound's properties and the importance of solubility enhancement.
Q1: What are the basic physicochemical properties of this compound?
This compound, also known as Nevadensin, is a flavonoid with a molecular weight of approximately 344.3 g/mol .[1] Like many flavonoids, it is a crystalline solid with poor water solubility, which presents a significant hurdle for in vivo administration, especially via aqueous routes like intravenous injection or oral gavage.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₇ | [4] |
| Molecular Weight | ~344.3 g/mol | [1] |
| Class | Flavonoid (Trimethoxyflavone) | |
| Appearance | Crystalline solid | |
| Aqueous Solubility | Very low / Practically insoluble |
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound's solubility is highly dependent on the solvent's polarity. It is readily soluble in polar aprotic solvents like DMSO but has very limited solubility in water.
| Solvent | Solubility | Reference |
| DMSO | ≥ 34.4 mg/mL | |
| Ethanol | Soluble (exact value not specified, but flavonoids are generally soluble in alcohols) | |
| Water | Practically Insoluble | |
| PEG-400 | Likely high (related flavonoids show high solubility) |
Q3: Why is improving solubility crucial for in vivo studies?
For a drug to be effective, it must be absorbed into the systemic circulation to reach its target site. Poor aqueous solubility is a primary cause of low oral bioavailability, as the compound cannot dissolve in the gastrointestinal fluid to be absorbed. For intravenous administration, the drug must be fully dissolved in a biocompatible vehicle to prevent precipitation in the bloodstream, which can cause embolisms and toxicity. Therefore, enhancing this compound's solubility is a critical first step for obtaining reliable and reproducible results in animal studies.
Q4: What are the primary methods to enhance this compound's aqueous solubility?
Several well-established techniques can be used to improve the solubility of poorly soluble drugs like this compound. The most common and accessible methods for a research setting include:
-
Co-solvency: Using a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents (e.g., DMSO, ethanol, PEG-400).
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the core of a cyclodextrin (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD), which has a hydrophilic exterior.
-
Nanoparticle Formulations: Creating drug nanoparticles, such as nanosuspensions or encapsulating the drug in polymeric nanoparticles (e.g., PLGA), to increase surface area and dissolution rate.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are vesicles composed of lipid bilayers.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for addressing the most common issue encountered with this compound: precipitation in aqueous vehicles.
Problem: My this compound is precipitating out of my aqueous vehicle (e.g., saline, PBS) during preparation or upon standing.
Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen vehicle. Follow this workflow to identify a suitable formulation strategy.
Caption: Decision workflow for selecting a this compound solubilization strategy.
Section 3: Detailed Experimental Protocols
Here are detailed, step-by-step protocols for common solubilization techniques. Note: Always use aseptic techniques when preparing formulations for in vivo use.
Protocol 1: Preparation of a Co-solvent Vehicle for Intravenous (IV) Injection
This protocol uses a ternary system of DMSO, PEG-400, and saline, a common vehicle for administering hydrophobic compounds. The goal is to keep the organic solvent percentage as low as possible to minimize potential toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
Sterile 0.9% Saline solution
-
Sterile, pyrogen-free microcentrifuge tubes or vials
Methodology:
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile vial. Add a small volume of DMSO to completely dissolve the powder. For example, to make a 1 mg/mL final solution, start by dissolving 10 mg of this compound in 100 µL of DMSO to create a 100 mg/mL stock. Vortex gently until the solution is clear.
-
Addition of PEG-400: Add PEG-400 to the DMSO/Lysionotin concentrate. A common ratio is 1 part DMSO to 3-4 parts PEG-400. For the example above, add 400 µL of PEG-400 to the 100 µL of DMSO stock. This step helps prevent the drug from precipitating when the aqueous component is added.
-
Final Dilution: Slowly add the sterile saline to the organic mixture, vortexing between additions, until you reach the final desired volume and concentration. For the example, slowly add 9.5 mL of saline to the 500 µL of drug-organic mixture to get a final volume of 10 mL.
-
Final Vehicle Composition (Example): 1% DMSO, 4% PEG-400, 95% Saline.
-
Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. If possible, filter through a 0.22 µm sterile filter. The solution should be administered shortly after preparation.
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex
This method creates a water-soluble complex by encapsulating this compound within Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This is often better tolerated in vivo than co-solvent systems.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. For example, dissolve 4 g of HP-β-CD in sterile water and bring the final volume to 10 mL. Gentle warming (40-50°C) can aid dissolution.
-
Add this compound: Weigh this compound and add it to the HP-β-CD solution in a molar ratio between 1:1 and 1:5 (this compound:HP-β-CD). A higher molar excess of cyclodextrin generally yields better solubility.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. A sonicator can be used intermittently to aid in dispersion and complexation.
-
Clarification: After the incubation period, the solution may still contain some undissolved material. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed this compound.
-
Final Formulation: Carefully collect the clear supernatant. The concentration of the solubilized drug in the supernatant should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). The solution can then be sterile-filtered (0.22 µm) for administration.
Caption: Mechanism of this compound encapsulation by HP-β-Cyclodextrin.
Section 4: Advanced Topics & Visualizations
Understanding the mechanism of action of this compound can inform experimental design. Recent studies have shown that this compound can exert its anticancer effects by modulating specific signaling pathways.
This compound and the Nrf2 Signaling Pathway
In the context of colorectal cancer, this compound has been shown to induce a form of cell death called ferroptosis. It achieves this by promoting the degradation of Nuclear factor erythroid 2–related factor 2 (Nrf2). Under normal conditions, Nrf2 is a transcription factor that protects cells from oxidative stress. By triggering Nrf2 degradation, this compound sensitizes cancer cells to oxidative damage and subsequent death.
Caption: this compound-mediated degradation of the Nrf2 transcription factor.
References
Optimizing Lysionotin Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lysionotin concentration in cell viability assays.
Data Presentation: Effective Concentrations of this compound
While specific IC50 values for cytotoxicity are not consistently reported across all studies, the following table summarizes effective concentrations of this compound that have been shown to induce significant biological effects in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration range for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| HepG2 & Hep3B | Hepatocellular Carcinoma | 12.5, 25, 50 µM | Increased expression of autophagy-related proteins (ATG12, Beclin-1, LC3-II) and decreased P62 expression after 24 hours.[1] |
| HepG2 & SMMC-7721 | Hepatocellular Carcinoma | Concentration-dependent | Reduced cell viability, inhibited proliferation and migration, enhanced apoptosis, increased ROS levels, and decreased mitochondrial membrane potential.[2] |
| HCT116 & SW480 | Colorectal Cancer | Concentration-dependent | Inhibited cell proliferation, migration, and invasion. Induced significant ferroptosis and ROS accumulation.[3] |
| A549 | Human Lung Epithelial Cells | 0-16 µg/ml | Inhibition of α-toxin expression from S. aureus.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: Based on published data, a starting concentration range of 10 µM to 100 µM is recommended for most cancer cell lines.[5] Studies have shown biological activity of this compound in hepatocellular and colorectal cancer cell lines at concentrations between 12.5 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal range for your specific cell line.
Q2: How should I dissolve this compound for my cell culture experiments?
A2: this compound is a flavonoid and, like many such compounds, may have limited aqueous solubility. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. One source indicates a solubility of 68 mg/mL (197.49 mM) in fresh DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Q4: I am not seeing a dose-dependent decrease in cell viability. What could be the issue?
A4: There are several potential reasons for this:
-
Concentration Range: The concentration range you are testing may be too low or too narrow. Try expanding the range to include both lower and higher concentrations.
-
Incubation Time: The incubation time with this compound may be too short. Consider increasing the incubation period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects.
-
Cell Seeding Density: The initial number of cells seeded can influence the results. Ensure you are using a consistent and optimal seeding density for your chosen cell line and assay duration.
-
Compound Stability: Ensure your this compound stock solution is properly stored (e.g., at -20°C or -80°C, protected from light) to maintain its stability. Repeated freeze-thaw cycles should be avoided.
-
Assay Type: The chosen cell viability assay may not be sensitive enough to detect the effects of this compound. Consider trying an alternative assay (e.g., if using MTT, try a resazurin-based or ATP-based assay).
Q5: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A5: To improve reproducibility, ensure the following:
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound.
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and variable results.
-
Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter of the plate may experience more evaporation. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.
-
Standardized Protocols: Follow a detailed and standardized experimental protocol for every experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in the culture medium. | - The final concentration of this compound is above its solubility limit in the medium.- The final DMSO concentration is too low to maintain solubility. | - Prepare a more concentrated stock solution in DMSO and add a smaller volume to the medium.- Ensure thorough mixing when diluting the stock solution into the culture medium.- Perform a solubility test of this compound in your specific culture medium at the desired concentrations before conducting the full experiment. |
| High background signal in the cell viability assay. | - Contamination of the cell culture.- Reagent incompatibility with the medium or this compound. | - Regularly check cell cultures for contamination.- Run a control with medium and the assay reagent (no cells) to determine the background absorbance/fluorescence.- Consult the assay manufacturer's instructions for potential interferences. |
| Unexpected increase in cell viability at certain concentrations. | - Hormesis effect, where low doses of a substance can have a stimulatory effect.- Experimental artifact. | - Carefully repeat the experiment with a narrower concentration range around the point of increased viability.- Ensure accurate dilutions and calculations. |
| Discrepancy between visual inspection of cell health and assay results. | - The assay measures metabolic activity, which may not directly correlate with cell number or morphology in all cases.- this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. | - Complement the viability assay with direct cell counting (e.g., using a hemocytometer and trypan blue exclusion) or imaging.- Consider performing a proliferation assay (e.g., BrdU or EdU incorporation) to distinguish between cytotoxic and cytostatic effects. |
Experimental Protocols
Detailed Methodology for Determining the Optimal this compound Concentration using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the cytotoxic effects of this compound on an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
The cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 20 mM). A solubility of up to 197.49 mM in fresh DMSO has been reported.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
3. Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Trypsinize the cells, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, this should be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
4. Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Include a "vehicle control" group that receives medium with the same concentration of DMSO as the highest this compound concentration.
-
Include a "no-cell" control group with medium only to measure background absorbance.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control media) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
6. Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Subtract the average absorbance of the "no-cell" control from all other readings.
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
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% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
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Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound promoted apoptosis of hepatocellular carcinoma cells via inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of hepatocellular carcinoma cells via caspase-3 mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting Lysionotin instability in aqueous solutions
This technical support center provides guidance on troubleshooting common issues related to the stability of Lysionotin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved, stock solutions in an appropriate solvent like DMSO have demonstrated stability for up to one year when stored at -80°C and for one month when stored at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2] When preparing for in vivo studies, it is best to prepare fresh solutions and use them promptly.[2]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur, especially in aqueous-based solutions where this compound has lower solubility. If you observe precipitation, gentle heating and/or sonication can be used to aid in the redissolution of the compound.[2] However, be cautious with heating as excessive temperatures can accelerate degradation. It is also crucial to ensure you have not exceeded the solubility limit of this compound in your chosen solvent system.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 68 mg/mL (197.49 mM). For in vivo experiments, a suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na) in saline water, with a solubility of at least 2.5 mg/mL. When using DMSO, it is important to use a fresh, moisture-free stock, as absorbed moisture can reduce the solubility of the compound.
Q4: How do factors like pH, light, and temperature affect this compound stability?
A4: While specific degradation kinetics for this compound are not extensively published, flavonoids, in general, are susceptible to degradation influenced by several factors.
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pH: The stability of flavonoids can be highly pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of glycosidic bonds or degradation of the flavonoid structure.
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Light: Exposure to light, particularly UV radiation, can lead to photodegradation of flavonoids. It is recommended to protect this compound solutions from light by using amber vials or wrapping containers in foil.
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Temperature: Elevated temperatures can accelerate the degradation of many chemical compounds, including flavonoids. Therefore, it is crucial to store solutions at the recommended low temperatures.
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Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids. While not always practical to eliminate, minimizing headspace in storage vials can help reduce oxygen exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Loss of biological activity | Chemical degradation of this compound. | Review solution preparation and storage procedures. Ensure protection from light, storage at appropriate low temperatures, and use of appropriate pH buffers if applicable. Consider performing a stability study under your experimental conditions. |
| Precipitate formation in aqueous media | Low aqueous solubility of this compound. | Use a co-solvent like DMSO (ensuring the final concentration is compatible with your experimental system) or prepare a suspension using an appropriate vehicle like CMC-Na. Gentle warming or sonication may also help. |
| Color change of the solution | Degradation of the flavonoid structure. | This is a strong indicator of instability. Discard the solution and prepare a fresh batch, paying close attention to all stability precautions (light, temperature, pH). |
Factors Affecting Flavonoid Stability
Since specific data for this compound is limited, this table summarizes general factors known to influence the stability of flavonoids, which can serve as a guide for handling this compound.
| Factor | General Effect on Flavonoid Stability | Practical Recommendations for this compound |
| pH | Stability is often optimal within a specific pH range; extreme pH can cause hydrolysis and degradation. | Buffer aqueous solutions to a neutral or slightly acidic pH, unless experimental conditions require otherwise. Conduct pilot studies to determine the optimal pH for your specific application. |
| Temperature | Higher temperatures generally increase the rate of degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and use them promptly. |
| Light | Exposure to UV and visible light can induce photodegradation. | Store solutions in amber vials or light-blocking containers. Minimize exposure to ambient light during experiments. |
| Oxygen | Can lead to oxidative degradation of the flavonoid structure. | Use freshly prepared solutions. Minimize the headspace in storage vials to reduce oxygen exposure. |
| Enzymes | In biological systems, enzymes can metabolize and degrade flavonoids. | Be aware of potential enzymatic degradation in cell culture or in vivo experiments. Analyze samples promptly or store them under conditions that inhibit enzymatic activity (e.g., freezing). |
| Metal Ions | Certain metal ions can chelate with flavonoids and catalyze their degradation. | Use high-purity water and reagents to minimize metal ion contamination. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method for researchers to assess the stability of this compound in their specific experimental buffer.
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Preparation of this compound Stock Solution:
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Accurately weigh this compound powder.
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Dissolve in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).
-
-
Preparation of Test Solutions:
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Dilute the this compound stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final working concentration (e.g., 50 µM).
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation Conditions:
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Divide the test solution into separate, light-protected containers for each condition to be tested (e.g., Room Temperature, 37°C, 4°C).
-
At time zero (T=0), immediately take an aliquot, and analyze it via a validated analytical method (e.g., HPLC-UV).
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Incubate the remaining solutions under the specified conditions.
-
-
Sample Collection and Analysis:
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
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Immediately analyze the samples by HPLC-UV to determine the concentration of this compound remaining.
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Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage remaining versus time to visualize the degradation profile.
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Template for Recording Stability Data
| Condition | Time (hours) | This compound Concentration (µM) | % Remaining | Observations (e.g., color change, precipitation) |
| 4°C | 0 | 100 | ||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Room Temp | 0 | 100 | ||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 37°C | 0 | 100 | ||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Workflow for assessing this compound stability in aqueous solutions.
References
Technical Support Center: Lysionotin Extraction from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lysionotin and related flavonoids from natural sources, primarily Lysionotus pauciflorus.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound and other flavonoids from Lysionotus pauciflorus?
A1: Research indicates that modern extraction techniques offer significant advantages over traditional methods. Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE) has been shown to be a highly effective method for extracting flavonoids from Lysionotus pauciflorus.[1][2][3] This method, particularly using an ethanol/K2HPO4 system, can yield higher extraction capabilities compared to conventional ultrasonic-assisted extraction (UAE) with solvents like water, ethanol, or 60% ethanol.[1][2] Other modern techniques such as microwave-assisted extraction (MAE) are also known for their efficiency in extracting flavonoids from plant materials, offering benefits like reduced extraction time and solvent consumption.
Q2: Which extraction parameters have the most significant impact on this compound yield?
A2: Several parameters critically influence the extraction yield of flavonoids like this compound. The most significant factors include:
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Solvent Concentration: The polarity of the solvent system is crucial. For flavonoid glycosides, which are generally polar, aqueous solutions of ethanol are often effective. The optimal ethanol concentration needs to be determined experimentally, as too high a concentration can be detrimental to extracting polar glycosides.
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Extraction Temperature: Temperature can enhance the solubility of flavonoids and the diffusion coefficient, leading to higher yields. However, excessive temperatures can cause degradation of thermally sensitive compounds like flavonoid glycosides.
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Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally increases the concentration gradient, favoring extraction. However, an excessively high ratio can dilute the extract and may not be cost-effective.
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Extraction Time: Initially, longer extraction times lead to higher yields. However, after a certain point, the yield may plateau or even decrease due to the potential degradation of the target compounds.
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Particle Size: A smaller particle size of the plant material increases the surface area available for solvent contact, which can improve extraction efficiency.
Q3: How can I improve the purity of my this compound extract?
A3: Crude plant extracts contain a mixture of compounds. To improve the purity of this compound, downstream purification steps are necessary. Common methods for purifying flavonoids from crude extracts include:
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Macroporous Resin Chromatography: This is a widely used technique for the enrichment and purification of flavonoids. Different types of resins can be tested to find the one with the best adsorption and desorption characteristics for this compound.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a complex mixture.
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Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and fractionation of the extract before further purification steps.
Q4: What are the typical storage conditions to ensure the stability of this compound in extracts?
A4: Flavonoid glycosides can be susceptible to degradation. To ensure the stability of this compound in your extracts, it is recommended to:
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Store extracts at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.
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Protect extracts from light, as light can induce photodegradation.
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Consider the pH of the storage solution, as flavonoids can be unstable at certain pH values. Acidic conditions are often preferred for the stability of many flavonoids.
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For long-term storage, it is advisable to evaporate the solvent and store the dried extract.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Consider switching to a more efficient method like Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE) or Microwave-Assisted Extraction (MAE). |
| Incorrect Solvent System | Optimize the ethanol concentration in your aqueous solvent. For polar flavonoid glycosides like this compound, a lower to mid-range ethanol concentration (e.g., 30-70%) is often more effective than pure ethanol. |
| Inadequate Temperature | Increase the extraction temperature moderately (e.g., up to 50-60°C) to improve solubility and diffusion. Avoid excessively high temperatures that could lead to degradation. |
| Insufficient Solid-to-Liquid Ratio | Increase the volume of solvent relative to the plant material to enhance the concentration gradient for mass transfer. |
| Inappropriate Extraction Time | Optimize the extraction time. While longer times can increase yield, prolonged exposure to heat and solvent can also cause degradation. |
| Large Particle Size of Plant Material | Grind the plant material to a finer powder to increase the surface area for extraction. |
Poor Purity of Final Product
| Potential Cause | Troubleshooting Steps |
| Ineffective Initial Extraction | An optimized extraction process can improve the initial purity of the crude extract by selectively extracting the target compounds. |
| Co-extraction of Impurities | Use a purification method such as macroporous resin chromatography to remove unwanted compounds like proteins, pigments, and carbohydrates from the crude extract. |
| Inadequate Separation in Chromatography | Optimize the mobile phase composition, gradient, and flow rate in your HPLC method to achieve better separation of this compound from other closely related flavonoids. |
| Column Overload in HPLC | Inject a smaller amount of the sample onto the column to prevent peak broadening and improve resolution. |
| Presence of Particulates in the Sample | Filter the sample through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent column clogging and pressure issues. |
Data Presentation
Table 1: Comparison of Flavonoid Yields from Lysionotus pauciflorus using Different Extraction Methods.
| Flavonoid | UAATPE Yield (mg/g) | UAE (60% Ethanol) Yield (mg/g) | UAE (Ethanol) Yield (mg/g) | UAE (Water) Yield (mg/g) |
| Lysioside C | 2.56 | Not Reported | Not Reported | Not Reported |
| Nevadensin-7-sambubioside | 2.06 | Not Reported | Not Reported | Not Reported |
| Ikarisoside B | 3.62 | Not Reported | Not Reported | Not Reported |
| Nevadensin | 6.28 | Not Reported | Not Reported | Not Reported |
Data extracted from a study by Tan et al. (2022) on flavonoids from L. pauciflorus.
Experimental Protocols
Optimized Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE) of Flavonoids from Lysionotus pauciflorus
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Sample Preparation: Grind the dried aerial parts of Lysionotus pauciflorus to a fine powder (e.g., 120 mesh).
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Aqueous Two-Phase System (ATPS) Preparation: Prepare the ATPS by mixing 30% (w/w) ethanol and 18% (w/w) K2HPO4 in water.
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Extraction:
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Weigh 1 g of the powdered plant material.
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Add 45 g of the prepared ATPS (solid-to-liquid ratio of 1:45).
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Place the mixture in an ultrasonic bath.
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Conduct the extraction at 43°C for 30 minutes.
-
-
Separation: After extraction, centrifuge the mixture to separate the two phases. The target flavonoids will be enriched in the ethanol-rich upper phase.
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Analysis: Analyze the flavonoid content in the upper phase using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for Ultrasonic-Assisted Aqueous Two-Phase Extraction (UAATPE) of flavonoids.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
Stability testing of Lysionotin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Lysionotin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when evaluating the stability of this compound?
A1: The stability of this compound, like many natural flavonoids, is primarily influenced by temperature, pH, and light exposure. It is crucial to assess its stability under a range of these conditions to establish optimal storage and handling procedures.
Q2: How should a typical stability study for this compound be designed?
A2: A comprehensive stability study for this compound should involve both long-term and accelerated testing. Long-term studies are typically conducted under recommended storage conditions, while accelerated studies use elevated temperatures to predict the shelf-life more quickly. The study should monitor changes in the physical and chemical properties of this compound over time.
Q3: What analytical method is most suitable for quantifying this compound in stability samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantitative analysis of flavonoids like this compound. A validated, stability-indicating HPLC method is essential to separate this compound from its potential degradation products.
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, flavonoids are generally susceptible to oxidation and hydrolysis, especially at elevated temperatures and extreme pH values. Forced degradation studies can help elucidate these pathways.
Q.5: What are the known biological signaling pathways influenced by this compound?
A5: this compound has been shown to act as an inhibitor of 5-Lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway, which is implicated in inflammation and cancer.[1][2] Additionally, this compound can induce ferroptosis in cancer cells by promoting the degradation of Nrf2, a key regulator of the antioxidant response.[3]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Silanol interactions with the column- Inappropriate mobile phase pH- Column degradation | - Use a base-deactivated column- Adjust mobile phase pH to suppress ionization of this compound- Replace the column |
| Poor Resolution | - Inadequate mobile phase composition- Column overloading- Wrong column type | - Optimize the gradient or isocratic mobile phase composition- Reduce the injection volume or sample concentration- Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) |
| Baseline Drift | - Column not equilibrated- Mobile phase contamination- Detector lamp aging | - Ensure the column is fully equilibrated with the mobile phase before injection- Use freshly prepared, high-purity solvents- Replace the detector lamp |
| Ghost Peaks | - Carryover from previous injections- Contaminated syringe or injection port | - Implement a thorough needle wash program- Clean the injection port and syringe |
Unexpected Sample Degradation
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation at room temperature | - Presence of oxidative agents- Exposure to light- Unstable pH of the solution | - Prepare solutions in deoxygenated solvents- Store solutions in amber vials or protect from light- Buffer the solution to a stable pH range |
| Inconsistent results between replicates | - Inhomogeneous sample solution- Pipetting errors- Fluctuations in instrument conditions | - Ensure complete dissolution and thorough mixing of the sample- Calibrate pipettes regularly- Monitor instrument parameters (e.g., column temperature, flow rate) |
Quantitative Stability Data (Illustrative Examples)
Disclaimer: The following data is illustrative and based on the typical behavior of flavonoids. Actual stability data for this compound should be determined experimentally.
Table 1: Stability of this compound under Different Temperature Conditions
| Storage Temperature | Initial Concentration (%) | 30 Days (%) | 60 Days (%) | 90 Days (%) |
| 4°C | 100.0 | 99.8 | 99.5 | 99.2 |
| 25°C / 60% RH | 100.0 | 98.5 | 96.8 | 94.5 |
| 40°C / 75% RH | 100.0 | 92.3 | 85.1 | 78.6 |
Table 2: Stability of this compound at Different pH Values (Stored at 25°C)
| pH | Initial Concentration (%) | 7 Days (%) | 14 Days (%) | 30 Days (%) |
| 3.0 | 100.0 | 99.1 | 98.0 | 96.5 |
| 5.0 | 100.0 | 99.5 | 99.0 | 98.2 |
| 7.0 | 100.0 | 97.2 | 94.3 | 89.8 |
| 9.0 | 100.0 | 90.5 | 82.1 | 73.4 |
Table 3: Photostability of this compound (Solid State)
| Light Condition | Initial Concentration (%) | 6 hours (%) | 12 hours (%) | 24 hours (%) |
| Dark Control | 100.0 | 99.9 | 99.8 | 99.7 |
| UV-A (365 nm) | 100.0 | 95.4 | 90.1 | 84.7 |
| Visible Light | 100.0 | 98.7 | 97.5 | 96.1 |
Experimental Protocols
Protocol 1: Stability Study of this compound
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Aliquot the solution into amber glass vials. For solid-state stability, weigh a precise amount of this compound powder into vials.
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Storage Conditions:
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Temperature/Humidity: Place samples in stability chambers at various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
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pH: Prepare solutions in buffers of different pH values (e.g., 3, 5, 7, 9) and store at a constant temperature.
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Photostability: Expose samples to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber, alongside dark controls.
-
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Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
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Data Evaluation: Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
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Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient Program (Example):
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0-5 min: 10% B
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5-20 min: 10-80% B
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20-25 min: 80% B
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25-30 min: 80-10% B
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30-35 min: 10% B
-
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 280-370 nm for flavonoids).
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Injection Volume: 10 µL.
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Figure 1. Experimental workflow for this compound stability testing.
Figure 2. this compound's inhibition of the 5-Lipoxygenase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of this compound: a Novel Inhibitor of 5-Lipoxygenase for Anti-glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Lysionotin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lysionotin in cell culture experiments. Find troubleshooting tips and frequently asked questions to overcome common challenges, particularly this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Nevadensin, is a natural flavonoid compound.[1] It is recognized for its various pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.3 g/mol [2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥34.4 mg/mL)[3] |
| Storage (Powder) | 2-8°C, protect from light[3] |
| Storage (in Solvent) | -80°C (up to 6 months); -20°C (up to 1 month)[1] |
Q2: I am observing a precipitate after adding my this compound DMSO stock to the cell culture medium. What is the cause?
Precipitation of this compound, a hydrophobic compound, is a common issue when a concentrated DMSO stock solution is diluted into the aqueous environment of cell culture media. This occurs when the concentration of this compound exceeds its solubility limit in the final solution. Several factors can contribute to this phenomenon:
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Final DMSO Concentration: A rapid decrease in the concentration of the organic solvent (DMSO) upon dilution into the aqueous medium reduces the solubility of the hydrophobic this compound, causing it to precipitate.
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High Stock Concentration: Using a very high concentration of this compound in your DMSO stock can lead to a higher likelihood of precipitation upon dilution.
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Temperature: Adding a cold stock solution to warmer media can sometimes induce precipitation.
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pH of the Medium: The solubility of flavonoids like this compound can be influenced by the pH of the solution.
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Media Components: Interactions with salts and other components in the cell culture medium can sometimes affect the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxic effects on cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%. For sensitive cell lines or primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions and tips to help you avoid this compound precipitation in your cell culture experiments.
Issue: A precipitate forms immediately after adding the this compound DMSO stock to the cell culture medium.
| Potential Cause | Solution |
| Rapid Dilution | Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume of the cell culture. |
| High Stock Concentration | Prepare a lower concentration of the this compound stock solution in DMSO. This will require adding a larger volume to your media, but it can help prevent the compound from crashing out of solution. |
| Localized High Concentration | When adding the this compound stock or the intermediate dilution, add it dropwise to the vortex of the media while gently swirling the flask or plate. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. |
| Temperature Shock | Ensure that both the cell culture medium and the this compound stock solution are at the same temperature (e.g., 37°C) before mixing. |
Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
| Potential Cause | Solution |
| Compound Instability | This compound may have limited stability in the aqueous environment of the cell culture medium over extended periods. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with Serum | The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this could contribute to precipitation. If your experimental design allows, consider if using a medium with a higher serum concentration is an option. |
| pH Shift | The pH of the cell culture medium can change over time due to cellular metabolism. Ensure your medium is well-buffered and that the incubator's CO₂ levels are stable, as pH can affect flavonoid solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolving: Add the appropriate volume of sterile, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Solubilization: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell Culture Experiments
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Pre-warm Media: Pre-warm the complete cell culture medium to 37°C.
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Prepare Intermediate Dilution (Optional but Recommended):
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In a sterile tube, add a small volume of the pre-warmed medium.
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Add the required volume of the this compound DMSO stock solution to this small volume of media and mix gently by pipetting up and down.
-
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Final Dilution:
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Add the intermediate dilution (or the stock solution directly if not using an intermediate step) dropwise to the final volume of pre-warmed cell culture medium while gently swirling.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate culture vessel.
Signaling Pathways and Visualizations
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation.
This compound-Induced Apoptosis
This compound can induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. It has been shown to increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
This compound's Anti-Inflammatory Action
This compound has demonstrated anti-inflammatory properties by modulating signaling pathways that regulate the expression of inflammatory mediators.
Caption: Anti-inflammatory effect of this compound through NF-κB pathway inhibition.
Experimental Workflow for Assessing this compound-Induced Apoptosis
References
Technical Support Center: Troubleshooting Inconsistent Results in Lysionotin Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with Lysionotin. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound is a flavonoid compound that has been shown to exhibit various biological activities, including anti-cancer and anti-inflammatory effects. A key mechanism of action is the modulation of the AMPK/Nrf2 signaling pathway . This compound can activate AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. This leads to the transcription of antioxidant and cytoprotective genes. In some cancer cells, this compound has also been observed to promote the degradation of Nrf2, leading to increased reactive oxygen species (ROS) and ferroptosis, a form of iron-dependent cell death.
Q2: My this compound powder won't dissolve properly in my cell culture medium. What should I do?
Like many flavonoids, this compound has poor aqueous solubility. It is recommended to first dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted into the cell culture medium to achieve the desired final concentration.
Important Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental and control groups and does not exceed a non-toxic level, which is typically below 0.5% for most cell lines. However, it is crucial to determine the specific tolerance of your cell line to DMSO.
-
Precipitation: After diluting the DMSO stock solution into the culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to sonicate the solution briefly or prepare a fresh, more dilute stock solution.
Q3: I'm observing high variability in my cell viability assay results between replicate wells. What are the potential causes?
High variability in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) is a common issue when working with compounds like this compound. Several factors can contribute to this:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating to have a consistent number of cells in each well.
-
Compound Precipitation: As mentioned in Q2, precipitation of this compound in the culture medium can lead to uneven exposure of cells to the compound.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to either avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Inconsistent Incubation Times: Ensure that the incubation time after adding this compound is the same for all plates and that the time between adding the viability reagent and reading the plate is consistent.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
Question: My calculated IC50 values for this compound vary significantly between experiments, even when using the same cell line. What could be the reasons for this inconsistency?
Answer: Fluctuations in IC50 values are a frequent challenge and can arise from several experimental variables. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | Cellular characteristics, including sensitivity to drugs, can change with increasing passage numbers. | Use cells within a consistent and defined low passage number range for all experiments. |
| Cell Seeding Density | The initial number of cells can influence the apparent cytotoxicity of a compound. | Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| This compound Stock Solution Integrity | Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound. | Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C, protected from light. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values. | Be consistent with the type of viability assay used. If comparing data, ensure the same assay was employed. |
| Incubation Time | The duration of this compound treatment will directly impact the IC50 value. | Standardize the incubation time for all experiments. A 24, 48, or 72-hour treatment period is common. |
Problem 2: Difficulty in Detecting Nrf2 Activation by Western Blot
Question: I am treating my cells with this compound but am not seeing a consistent increase in nuclear Nrf2 levels via Western blot. What should I check?
Answer: Detecting changes in Nrf2 levels, particularly its nuclear translocation, can be technically challenging. Here are some troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal this compound Concentration or Treatment Time | The induction of Nrf2 translocation can be transient and dose-dependent. | Perform a time-course (e.g., 0, 1, 3, 6, 12, 24 hours) and dose-response (e.g., 5, 15, 30 µM) experiment to identify the optimal conditions for Nrf2 activation in your cell line.[1] |
| Poor Nuclear Fractionation | Incomplete separation of nuclear and cytoplasmic fractions can lead to inaccurate results. | Use a reliable nuclear/cytoplasmic extraction kit and verify the purity of your fractions using antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers. |
| Inefficient Protein Extraction | Nrf2 is a labile protein and can be degraded during sample preparation. | Use fresh lysis buffers containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times. |
| Antibody Issues | The primary antibody against Nrf2 may not be specific or sensitive enough. | Use a well-validated Nrf2 antibody. Check the antibody datasheet for recommended applications and dilutions. Run a positive control if available. |
| Low Nrf2 Expression | Basal Nrf2 levels in your cell line might be very low. | Consider using a positive control, such as treating cells with a known Nrf2 activator like sulforaphane, to ensure your experimental setup can detect Nrf2 activation. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound. Note that results can vary depending on the cell line, assay, and experimental conditions.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | Effective Concentrations | Observed Effect | Reference |
| HCT116 (Colorectal Cancer) | CCK-8 | 24 hours | 5, 15, 30 µM | Inhibition of cell proliferation | [1] |
| SW480 (Colorectal Cancer) | CCK-8 | 24 hours | 5, 15, 30 µM | Inhibition of cell proliferation | [1] |
| HIEC (Normal Colon Epithelial) | CCK-8 | 24 hours | < 60 µM | No significant decrease in cell viability | [1] |
| NCM460 (Normal Colon Epithelial) | CCK-8 | 24 hours | < 60 µM | No significant decrease in cell viability | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the AMPK/Nrf2 signaling pathway.
Caption: this compound can induce Nrf2 degradation, leading to ferroptosis.
Experimental Workflow
Caption: Workflow for a standard MTT cell viability assay.
References
Best practices for long-term storage of Lysionotin powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Lysionotin powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q3: Is this compound sensitive to light?
Q4: What should I do if I observe precipitation in my this compound solution after thawing?
If you observe precipitation in your this compound solution upon thawing, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. Ensure the solution is clear before adding it to your experimental setup. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the solvent has absorbed moisture, which can reduce solubility.[1]
Q5: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for any significant length of time. Storage at room temperature can lead to degradation of the compound, compromising the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced biological activity of this compound | Improper storage of powder or solution (e.g., exposure to high temperatures, light, or repeated freeze-thaw cycles). | Always store this compound powder at -20°C and stock solutions at -80°C or -20°C in aliquots. Protect from light. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the solution if necessary. | |
| Precipitation in the stock solution upon thawing | The solution was not fully dissolved initially. | Gently warm the solution to 37°C and vortex until the precipitate is fully dissolved. |
| The solvent (DMSO) has absorbed moisture, reducing solubility. | Use fresh, anhydrous DMSO to prepare new stock solutions.[1] | |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution. | Ensure the powder was weighed accurately and the correct volume of solvent was used. Re-measure the concentration if possible using spectrophotometry. |
| Degradation of the this compound solution. | Prepare fresh stock solutions from the powder. Avoid using old stock solutions, especially those stored at -20°C for more than a month. |
Quantitative Data on Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Stability |
| Powder | N/A | -20°C | 3 years | Stable |
| Solution | DMSO | -80°C | 1 year | Stable |
| Solution | DMSO | -20°C | 1 month | Stable |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to assess the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade methanol
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to prepare a 10 mg/mL stock solution.
-
Vortex until the powder is completely dissolved.
-
-
Preparation of HPLC Samples:
-
Prepare an initial HPLC sample (Time 0) by diluting the stock solution with methanol to a final concentration of 100 µg/mL.
-
Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., -20°C, 4°C, and room temperature).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the Time 0 sample and record the chromatogram. The peak area of this compound will serve as the baseline.
-
-
Time-Course Stability Study:
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Prepare an HPLC sample by diluting the stock solution to 100 µg/mL with methanol.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: this compound activates the AMPK/Nrf2 signaling pathway to reduce oxidative stress.
Caption: Workflow for assessing the stability of this compound solutions over time.
References
Technical Support Center: Investigating Lysionotin's Mechanism of Action
Welcome to the technical support center for researchers studying the pharmacological mechanism of Lysionotin. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known signaling pathways affected by this compound?
A1: Current research indicates that this compound exerts its biological effects primarily through two main pathways:
-
Anti-inflammatory and Antioxidant Effects: this compound activates the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the transcription of downstream antioxidant genes, which helps in reducing oxidative stress and inflammation.[1][2][3]
-
Anti-cancer Effects: In colorectal cancer cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. It achieves this by promoting the degradation of Nrf2.[4][5]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?
A2: Inconsistent results with flavonoids like this compound in cell viability assays can stem from several factors:
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Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This can interfere with absorbance readings.
-
Troubleshooting: Visually inspect the wells under a microscope for any precipitate. If observed, consider using a lower concentration range or a different solvent system for stock solutions. It's also crucial to determine the solubility and stability of this compound in your specific cell culture media.
-
-
Optical Interference: As a flavonoid, this compound may possess inherent color or fluorescent properties that can interfere with absorbance- or fluorescence-based assays.
-
Troubleshooting: Run a cell-free control experiment with this compound and the assay reagents to check for direct interference. A significant signal in the absence of cells indicates an artifact.
-
Q3: My fluorescence-based assays (e.g., ROS detection) are showing high background or quenched signals after this compound treatment. How can I troubleshoot this?
A3: Flavonoids are known to interfere with fluorescent assays. Here’s how to address these issues:
-
Autofluorescence: this compound itself might be fluorescent at the excitation/emission wavelengths of your dye.
-
Troubleshooting: Measure the fluorescence of this compound alone in the assay buffer at the same concentrations used in your experiment. If it is fluorescent, you may need to subtract this background from your experimental readings or choose a dye with a different spectral profile.
-
-
Fluorescence Quenching: this compound could be absorbing the excitation or emission light of your fluorescent probe.
-
Troubleshooting: Perform a "fluorophore-only" quenching assay. In a cell-free system, add your fluorescent dye and then titrate in this compound to see if the signal decreases. If quenching occurs, you may need to consider a different type of assay (e.g., a non-fluorescent method) to validate your findings.
-
Q4: I am having trouble with my Western blots for detecting proteins in the AMPK/Nrf2 pathway after this compound treatment. What are some common pitfalls?
A4: Western blotting can be challenging. Here are some common issues and solutions:
-
Weak or No Signal: This could be due to low protein abundance, insufficient antibody concentration, or poor transfer.
-
Troubleshooting: Increase the amount of protein loaded on the gel. Optimize the primary antibody concentration and consider an overnight incubation at 4°C. For low-abundance proteins, consider enriching your sample, for instance, by using nuclear extracts for transcription factors like Nrf2.
-
-
Unexpected Band Sizes: The observed molecular weight of your target protein might be different from the expected size.
-
Troubleshooting: This could be due to post-translational modifications (e.g., phosphorylation of AMPK), protein cleavage, or splice variants. Consult protein databases like UniProt for information on potential modifications. If you suspect protein degradation, use fresh samples and add protease inhibitors to your lysis buffer.
-
-
High Background: This can obscure your bands of interest.
-
Troubleshooting: Optimize your blocking conditions (e.g., increase blocking time or try a different blocking agent like BSA instead of milk). Ensure your primary and secondary antibody concentrations are not too high, and increase the number and duration of wash steps.
-
Troubleshooting Guides
Control Experiments for this compound's Mechanism of Action
| Pathway/Effect | Positive Control | Negative Control/Inhibitor | Rationale |
| AMPK Activation | AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) or Metformin | Compound C (Dorsomorphin) | AICAR and Metformin are well-known activators of AMPK. Compound C is a selective inhibitor of AMPK, which should block the effects of this compound if they are AMPK-dependent. |
| Nrf2 Activation | Sulforaphane or Tert-butylhydroquinone (tBHQ) | ML385 or Brusatol | Sulforaphane and tBHQ are potent inducers of the Nrf2 pathway. ML385 and Brusatol are inhibitors of Nrf2, which can be used to confirm if the observed effects are Nrf2-mediated. |
| Ferroptosis Induction | Erastin or RSL3 (RAS-selective lethal 3) | Ferrostatin-1 or Liproxstatin-1 | Erastin and RSL3 are classic inducers of ferroptosis. Ferrostatin-1 and Liproxstatin-1 are specific inhibitors of ferroptosis that act as radical-trapping antioxidants. |
| ROS Production | Hydrogen Peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP) | N-acetylcysteine (NAC) | H₂O₂ and TBHP are commonly used to induce oxidative stress. NAC is an antioxidant that can be used to determine if the effects of this compound are ROS-dependent. |
Experimental Protocols
Western Blotting for AMPK and Nrf2 Pathway Proteins
-
Cell Lysis:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes (Note: for some membrane proteins, boiling is not recommended).
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100V for 1-2 hours.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H₂O₂) and a negative control.
-
-
Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCF-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS to each well and measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Ferroptosis Assay
-
Cell Viability Assay:
-
Seed cells in a 96-well plate.
-
Treat the cells with this compound in the presence or absence of ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1).
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo). A rescue of cell death by the inhibitors suggests ferroptosis.
-
-
Lipid Peroxidation Measurement:
-
Lipid peroxidation is a key feature of ferroptosis. It can be measured using fluorescent probes like C11-BODIPY 581/591.
-
-
Measurement of Glutathione (GSH) and Malondialdehyde (MDA):
-
Treat cells with this compound and lyse them.
-
Measure the levels of GSH and MDA using commercially available kits. A decrease in GSH and an increase in MDA are indicative of ferroptosis.
-
Visualizations
Caption: this compound activates the AMPK/Nrf2 signaling pathway.
Caption: General workflow for investigating this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2 by Phloretin Attenuates Palmitic Acid-Induced Endothelial Cell Oxidative Stress via AMPK-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lysionotin and Other Prominent Flavonoids in Preclinical Research
For Immediate Release
[City, State] – A comprehensive review of available preclinical data provides a comparative analysis of the flavonoid lysionotin against well-researched flavonoids, quercetin and kaempferol. This guide synthesizes experimental data on their anti-inflammatory and anti-cancer efficacies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential.
Executive Summary
This compound, a flavonoid primarily isolated from Lysionotus pauciflorus, demonstrates notable anti-inflammatory and anti-cancer properties. Its primary mechanism of action in these capacities appears to be the inhibition of the 5-lipoxygenase (5-LOX) pathway, a key enzymatic route in the production of pro-inflammatory leukotrienes. Comparative analysis with the widely studied flavonoids, quercetin and kaempferol, reveals distinct potency profiles and mechanistic nuances. While quercetin exhibits more potent 5-LOX inhibition in cell-free assays, this compound shows significant efficacy in cellular models of cancer. Kaempferol also demonstrates potent and broad-spectrum anti-cancer activities. The data presented herein, collated from various preclinical studies, underscores the therapeutic promise of this compound while highlighting the established potency of quercetin and kaempferol.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound, quercetin, and kaempferol. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anti-Inflammatory Efficacy - 5-Lipoxygenase (5-LOX) Inhibition
| Flavonoid | Assay Type | IC50 Value | Reference |
| This compound | Enzyme Inhibition Assay | 90 µmol/L | [1] |
| Quercetin | Cell-free 5-LOX Inhibition | 0.7 µM | [2] |
| Leukotriene B4 formation in leukocytes | ~2 µM | [3] | |
| ~7 µM | [3] | ||
| Kaempferol | Enzyme Inhibition Assay | Potent Inhibitor* | [4] |
*A specific IC50 value for Kaempferol in a comparable 5-LOX inhibition assay was not available in the reviewed literature, though it is consistently reported as a potent inhibitor.
Table 2: Comparative Anti-Cancer Efficacy - In Vitro Cell Viability
| Flavonoid | Cancer Cell Line | Assay Type | EC50/IC50 Value | Reference |
| This compound | Glioma (U87) | Cell Viability | 16.58 µmol/L | |
| Colorectal Cancer (HCT116, SW480) | Cell Proliferation | Effective Inhibition | ||
| Hepatocellular Carcinoma (Hep3B, HepG2) | Cell Proliferation | 12.5-50 µM (effective range) | ||
| Quercetin | Various Cancer Cell Lines | MTT Assay | Wide range (µM to mM) | |
| Kaempferol | Various Cancer Cell Lines | MTT Assay | Wide range (µM) |
Experimental Protocols
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay spectrophotometrically measures the inhibition of 5-LOX, an enzyme crucial for the biosynthesis of leukotrienes.
Principle: The enzymatic activity of 5-LOX is determined by monitoring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid). The product, containing a conjugated diene, absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme's activity. Inhibitors will reduce this rate.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0), a solution of 5-lipoxygenase, and a substrate solution (e.g., linoleic acid in ethanol). The test compounds (flavonoids) are dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a cuvette, combine the reaction buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution to the cuvette to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (flavonoids) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 or IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-cancer effects through multiple pathways. In glioma, it inhibits the 5-LOX pathway, leading to a decrease in the production of pro-inflammatory leukotrienes, which are implicated in tumor growth. In colorectal cancer, this compound induces ferroptosis, a form of iron-dependent programmed cell death, by promoting the degradation of Nrf2, a key regulator of the antioxidant response. In hepatocellular carcinoma, this compound induces autophagy by inhibiting the AKT/mTOR signaling pathway, which ultimately leads to apoptosis.
Caption: Signaling pathways modulated by this compound in different cancer types.
Quercetin Signaling Pathway
Quercetin is known to modulate a wide array of signaling pathways involved in inflammation and cancer. It can inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and suppress the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response. In cancer, quercetin can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle by modulating pathways like p53, PI3K/Akt, and MAPK.
Caption: Key signaling pathways influenced by Quercetin in inflammation and cancer.
Kaempferol Signaling Pathway
Similar to quercetin, kaempferol exerts its biological effects by targeting multiple signaling pathways. It has been shown to inhibit inflammatory responses by downregulating the expression of COX-2 and inducible nitric oxide synthase (iNOS), and by modulating the NF-κB and MAPK signaling pathways. In the context of cancer, kaempferol can induce apoptosis, inhibit angiogenesis, and suppress tumor cell migration and invasion by affecting pathways such as PI3K/Akt/mTOR and by modulating the expression of various regulatory proteins involved in cell cycle and apoptosis.
Caption: Mechanisms of action of Kaempferol in inflammatory and cancer signaling.
Experimental Workflow Diagrams
5-LOX Inhibition Assay Workflow
Caption: Workflow for the 5-Lipoxygenase inhibition assay.
MTT Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Conclusion
This comparative guide provides a snapshot of the current understanding of the preclinical efficacy of this compound in relation to quercetin and kaempferol. This compound emerges as a promising flavonoid with distinct mechanisms of action, particularly its ability to induce ferroptosis and autophagy in cancer cells. While quercetin demonstrates superior potency in direct 5-LOX inhibition, the cellular efficacy of this compound in cancer models is significant. Kaempferol remains a benchmark flavonoid with broad-spectrum anti-cancer and anti-inflammatory activities. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative therapeutic potential of these compounds. This guide serves as a foundational resource for researchers to inform future investigations and drug development efforts in the promising field of flavonoid-based therapeutics.
References
Lysionotin (Nevadensin) as a Selective Inhibitor of Human Carboxylesterase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the natural flavonoid Lysionotin, also known as Nevadensin, on human carboxylesterase 1 (hCE1). The data presented is compiled from published experimental findings to offer an objective overview for researchers in drug discovery and development.
Data Presentation: Inhibitory Potency
This compound (Nevadensin) has demonstrated selective and potent inhibition of hCE1. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target Enzyme | IC50 Value (μM) | Selectivity |
| This compound (Nevadensin) | hCE1 | 2.64[1] | ~50-fold selective over hCE2 |
| hCE2 | 132.8[1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to determine the inhibitory effect of this compound (Nevadensin) on hCE1, based on protocols described in relevant literature.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (Nevadensin) against human carboxylesterase 1 (hCE1).
Materials:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human hCE1.
-
Inhibitor: this compound (Nevadensin) of high purity.
-
Substrate: D-luciferin methyl ester (DME) or another suitable fluorescent or chromogenic hCE1 substrate.
-
Buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Instrumentation: Multi-mode microplate reader capable of fluorescence or absorbance detection.
-
Positive Control: A known hCE1 inhibitor (e.g., bis(p-nitrophenyl) phosphate - BNPP).
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or another suitable solvent for the inhibitor.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (Nevadensin) in DMSO.
-
Create a series of dilutions of the this compound (Nevadensin) stock solution to achieve a range of final assay concentrations.
-
Prepare the hCE1 enzyme solution by diluting the HLMs or recombinant enzyme in PBS to the desired working concentration.
-
Prepare the DME substrate solution in an appropriate solvent as recommended by the supplier.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the hCE1 enzyme solution to each well.
-
Add the various concentrations of this compound (Nevadensin) dilutions to the respective wells. Include wells for vehicle control (enzyme + DMSO) and positive control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the DME substrate to all wells.
-
Immediately begin kinetic measurement of the fluorescence or absorbance signal using the microplate reader at an appropriate wavelength. The signal is proportional to the rate of product formation.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inhibition of hCE1 by this compound (Nevadensin).
Caption: Experimental workflow for hCE1 inhibition assay.
Mechanism of Action
Studies have investigated the inhibition mechanism of nevadensin on hCE1 using different site-specific substrates.[2] Docking simulations have suggested that nevadensin's binding site on hCE1 overlaps with that of certain substrates, providing a structural basis for its inhibitory activity. The selective inhibition of hCE1 by this compound (Nevadensin) makes it a valuable tool for studying the specific roles of this enzyme and a potential lead compound for the development of novel therapeutics that modulate ester-containing drug metabolism.
References
Validating the Anti-Cancer Efficacy of Lysionotin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Lysionotin in preclinical xenograft models of colorectal and hepatocellular carcinoma. The performance of this compound is presented alongside data from studies on standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Sorafenib, to offer a comparative perspective on its potential as a therapeutic agent.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in nude mice bearing human colorectal and hepatocellular carcinoma xenografts. The following tables summarize the quantitative data on tumor growth inhibition. For comparative purposes, data from separate studies on 5-Fluorouracil and Sorafenib in similar xenograft models are included.
Colorectal Cancer Xenograft Models
Table 1: Efficacy of this compound in HCT116 Human Colorectal Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | ~1500 | - | [1] |
| This compound | 20 mg/kg, i.p., every 3 days | ~500 | ~67% | [1] |
Table 2: Efficacy of 5-Fluorouracil (5-FU) in HCT116 Human Colorectal Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | Not specified | - | [2] |
| 5-Fluorouracil | 35 mg/kg, i.p., twice weekly | Not specified | 62.1% | [2][3] |
Table 3: Efficacy of this compound in SW480 Human Colorectal Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | ~1200 | - | |
| This compound | 20 mg/kg, i.p., every 3 days | ~400 | ~67% |
Table 4: Efficacy of 5-Fluorouracil (5-FU) in SW480 Human Colorectal Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | Not specified | - | |
| 5-Fluorouracil | Not specified | Not specified | Significant tumor growth inhibition |
Hepatocellular Carcinoma Xenograft Models
Table 5: Efficacy of this compound in HepG2 Human Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | Not specified | - | |
| This compound | Not specified | Significant reduction compared to control | Not specified |
Table 6: Efficacy of Sorafenib in HepG2 Human Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | ~1400 | - | |
| Sorafenib | Not specified | ~400 | ~71% |
Table 7: Efficacy of this compound in SMMC-7721 Human Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | Not specified | - | |
| This compound | Not specified | Significant reduction compared to control | Not specified |
Table 8: Efficacy of Sorafenib in SMMC-7721 Human Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Citation |
| Control | Vehicle | ~1800 | - | |
| Sorafenib | Not specified | ~800 | ~56% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's anti-cancer effects.
Colorectal Cancer Xenograft Study Protocol (this compound)
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and SW480 were used.
-
Animal Model: Male athymic nude mice (4 weeks old, weighing 18-22 g) were utilized for the study.
-
Xenograft Implantation: 0.2 milliliters of HCT116 or SW480 cells suspended in a mixture of PBS and Matrigel were injected subcutaneously into the left flank of each mouse.
-
Treatment Regimen:
-
Treatment was initiated 6 days post-xenograft implantation.
-
This compound was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Injections were given every three days for a total of five times.
-
-
Tumor Measurement:
-
Tumor size was measured every three days using a Vernier caliper.
-
Tumor volume was calculated using the formula: Tumor Volume (mm³) = (Maximum Length (mm) × Perpendicular Width (mm)²) / 2.
-
-
Endpoint Analysis: On the 24th day after the xenograft, mice were euthanized, and the final tumor weight and volume were measured.
Hepatocellular Carcinoma Xenograft Study Protocol (General)
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and SMMC-7721 are commonly used.
-
Animal Model: Immunodeficient mice (e.g., nude or NSG mice) are typically used.
-
Xenograft Implantation:
-
Subcutaneous Model: Cancer cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Cancer cells are surgically implanted into the liver to better mimic the tumor microenvironment.
-
-
Treatment Regimen:
-
Treatment protocols vary but often involve oral gavage or intraperitoneal injections of the therapeutic agent.
-
Dosage and frequency are determined based on preliminary in vitro and in vivo studies.
-
-
Tumor Measurement:
-
For subcutaneous models, tumor volume is measured externally with calipers.
-
For orthotopic models, tumor growth is often monitored using in vivo imaging techniques like bioluminescence or MRI.
-
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as histology and biomarker expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for xenograft studies.
Figure 1: this compound-induced ferroptosis pathway in colorectal cancer.
Figure 2: this compound-induced apoptosis pathways in hepatocellular carcinoma.
Figure 3: General experimental workflow for xenograft model studies.
References
- 1. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to Lysionotin Extraction Methodologies
Lysionotin, a flavonoid predominantly found in plants of the Gesneriaceae family, such as Lysionotus pauciflorus, has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential anti-cancer activities.[1] Efficient extraction of this compound from its natural sources is a critical first step for research and drug development. This guide provides a comparative analysis of various extraction techniques, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid researchers in selecting the most suitable method for their objectives.
Comparative Analysis of Extraction Methods
The selection of an extraction method depends on various factors, including the desired yield, purity, processing time, solvent consumption, and available equipment. Below is a summary of common methods used for flavonoid extraction, which are applicable to this compound.
| Parameter | Maceration | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking the plant material in a solvent to allow the diffusion of constituents.[2] | Continuous solid-liquid extraction using a specialized apparatus where fresh solvent repeatedly washes the sample.[3] | Use of high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing mass transfer.[4] | Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[5] |
| Typical Extraction Time | 24 - 72 hours or longer | 6 - 24 hours | 15 - 60 minutes | 5 - 30 minutes |
| Solvent Consumption | High | Moderate to High | Low to Moderate | Low |
| Operating Temperature | Room Temperature | Boiling point of the solvent | Typically controlled, can be near room temperature | High (internally), can be controlled |
| Extraction Efficiency | Low to Moderate | High | Very High | Very High |
| Example Yield * | Lower | High | Higher | Highest |
| Advantages | Simple, requires minimal equipment. | High extraction efficiency, can be automated. | Fast, efficient, reduced solvent and energy consumption. | Very fast, highly efficient, lowest solvent consumption. |
| Disadvantages | Time-consuming, large solvent volume, potentially lower yield. | Requires thermally stable compounds, consumes significant energy and time. | Requires specialized equipment, potential for free radical formation. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
The following are detailed, representative protocols for the extraction of this compound from dried, powdered Lysionotus pauciflorus leaves.
Maceration Protocol
Maceration is a simple soaking technique suitable for small-scale extractions where time is not a major constraint.
Materials and Equipment:
-
Dried, powdered plant material
-
Solvent (e.g., 70% Ethanol)
-
Erlenmeyer flask or sealed container
-
Shaker (optional)
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask (a 1:10 solid-to-solvent ratio).
-
Seal the flask to prevent solvent evaporation.
-
Keep the flask at room temperature for 72 hours. Agitate the mixture occasionally or place it on a shaker at a low speed.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
The resulting crude extract can be further purified.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous method that ensures a thorough extraction but requires higher temperatures.
Materials and Equipment:
-
Dried, powdered plant material
-
Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)
-
Cellulose thimble
-
Heating mantle
-
Solvent (e.g., 95% Ethanol)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it inside a cellulose thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Add 150 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for 8 hours. The solvent will vaporize, condense over the sample, and siphon back into the flask, completing a cycle.
-
After extraction, allow the apparatus to cool.
-
Remove the flask and concentrate the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to accelerate the extraction process, making it highly efficient.
Materials and Equipment:
-
Dried, powdered plant material
-
Solvent (e.g., 85% Ethanol)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the dried, powdered plant material and place it into a 50 mL beaker.
-
Add 20 mL of 85% ethanol (a 1:20 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 50°C).
-
Sonicate the mixture for 30 minutes.
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid residue.
-
Decant the supernatant (the extract). For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants and concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE is an advanced technique that uses microwave energy for rapid and efficient extraction.
Materials and Equipment:
-
Dried, powdered plant material
-
Solvent (e.g., 70% Ethanol)
-
Microwave extraction vessel
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the dried, powdered plant material and place it into a microwave extraction vessel.
-
Add 20 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters: microwave power (e.g., 300 W), temperature (e.g., 60°C), and time (e.g., 10 minutes).
-
Start the microwave program.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Open the vessel and transfer the contents to a centrifuge tube.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and concentrate the extract using a rotary evaporator.
Visualization of Workflows and Pathways
Experimental Workflow for Method Comparison
The following diagram illustrates a typical workflow for comparing the efficiency of different this compound extraction methods.
This compound Signaling Pathway: Inhibition of 5-Lipoxygenase
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway, which is implicated in glioma proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of Recovery of the Bioactive Principles of Plants by Comparison between Solid–Liquid Extraction in Mixture and Single-Vegetable Matrices via Maceration and RSLDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 4. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Lysionotin and Quercetin
In the landscape of natural compounds with therapeutic potential, the flavonoids lysionotin and quercetin have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed, objective comparison of their anti-inflammatory activities, drawing upon experimental data to elucidate their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them. This analysis is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
Introduction to this compound and Quercetin
This compound is a flavonoid predominantly isolated from plants of the Gesneriaceae family, such as Lysionotus pauciflorus.[1] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-bacterial activities.[1][2]
Quercetin is a widely distributed flavonol found in numerous fruits, vegetables, and grains.[3] Its extensive pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, have been well-documented in numerous studies.[3]
Comparative Efficacy and Potency
| Compound | Model System | Concentration/Dosage | Key Anti-inflammatory Effects | Reference |
| This compound | Acute Lung Injury (ALI) Mouse Model (LPS-induced) | 25 mg/kg (i.p.) | Attenuated lung injury, reduced MPO activity, decreased mRNA levels of IL-6, IL-1β, and TNF-α. | |
| Acetic acid-induced writhing test (mice) | 200 µg/kg | 60% inhibition of nociceptive behavior. | ||
| Formalin-induced paw licking test (mice) | 200 µg/kg | Significantly inhibited neurogenic and inflammatory phases. | ||
| Quercetin | LPS-stimulated RAW 264.7 Macrophages | 6.25–50 µM | Dose-dependent downregulation of TNF-α. | |
| LPS-stimulated RAW 264.7 Macrophages | Not specified | Strong reduction in phosphorylated ERK and p38 MAP kinase activation. | ||
| TNF-α-induced HepG2 Cells | Not specified | Protected cells against NF-κB activation. | ||
| Human monocytic THP-1 cells | 20 µM | Significantly inhibited the expression of TNF-α, IL-1β, and COX-2. |
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their primary reported mechanisms show distinct differences.
This compound: Key Signaling Pathways
This compound's anti-inflammatory activity is significantly linked to the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This pathway plays a crucial role in cellular homeostasis and antioxidant defense. By activating AMPK, this compound enhances the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.
Additionally, studies in an acute lung injury model have shown that this compound can suppress the inflammatory response by inhibiting the phosphorylation of key proteins in the MAPK (JNK, ERK, p38) and NF-κB signaling pathways .
Quercetin: Key Signaling Pathways
Quercetin's anti-inflammatory mechanisms are more extensively characterized and appear to be multi-faceted. A primary mechanism is the potent inhibition of the NF-κB pathway . Quercetin can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Quercetin also modulates MAPK signaling pathways , strongly reducing the activation of ERK and p38 MAP kinases in response to inflammatory stimuli like LPS. Furthermore, it has been shown to interfere with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway , which is another critical signaling cascade in immunity and inflammation.
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies to assess the anti-inflammatory effects of this compound and quercetin.
This compound: In Vivo Acute Lung Injury Model
-
Animal Model: C57/BL6 mice.
-
Induction of Inflammation: Intratracheal instillation of Lipopolysaccharide (LPS) (5 mg/kg).
-
Treatment: this compound (25 mg/kg) administered intraperitoneally (i.p.) for 5 days prior to LPS challenge.
-
Assessment of Inflammation:
-
Histopathology: Lung tissue sections stained with Haematoxylin–eosin (H&E) to evaluate inflammatory cell infiltration and lung injury.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates measured as an index of neutrophil infiltration.
-
Cytokine Analysis: mRNA levels of IL-6, IL-1β, and TNF-α in lung tissue quantified by quantitative polymerase chain reaction (qPCR). Protein levels of IL-1β and TNF-α in bronchoalveolar lavage fluid (BALF) measured by ELISA.
-
Western Blotting: Protein expression and phosphorylation of key signaling molecules (JNK, p-JNK, ERK, p-ERK, p38, p-p38, NF-κB p65, p-NF-κB p65, IκB, p-IκB) in lung tissue analyzed to determine pathway modulation.
-
Quercetin: In Vitro Macrophage Model
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Induction of Inflammation: Stimulation with Lipopolysaccharide (LPS).
-
Treatment: Pre-treatment with various concentrations of quercetin (e.g., 6.25-50 µM).
-
Assessment of Inflammation:
-
Cytokine Production: Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant by ELISA.
-
Nitric Oxide (NO) Production: Quantification of nitrite in the culture medium using the Griess reagent as an indicator of iNOS activity.
-
Western Blotting: Analysis of the phosphorylation status of MAPK pathway proteins (ERK, p38, JNK) and the degradation of IκB to assess NF-κB activation.
-
RT-PCR: Measurement of the mRNA expression of pro-inflammatory genes (e.g., TNF-α, IL-1β, iNOS, COX-2).
-
Conclusion
Both this compound and quercetin are potent natural anti-inflammatory agents that operate through the modulation of critical inflammatory signaling pathways. Quercetin's anti-inflammatory actions are extensively studied, with a well-established multi-target effect on NF-κB, MAPK, and JAK/STAT pathways. This compound, while less studied, shows significant promise, particularly through its activation of the AMPK/Nrf2 antioxidant pathway, in addition to its inhibitory effects on NF-κB and MAPK signaling.
The provided data indicates that both compounds are effective in the micromolar range in vitro and at low mg/kg doses in vivo. However, the differences in their primary mechanisms of action—AMPK/Nrf2 activation for this compound versus broad inhibition of pro-inflammatory kinases and transcription factors for quercetin—suggest they may be suited for different therapeutic contexts. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and pathway diagrams presented here offer a foundational framework for designing such future investigations.
References
Lysionotin's Potential in Oncology: An In Vivo Comparative Guide for Colorectal Cancer
For Immediate Release
A comprehensive analysis of in vivo studies validates the anti-tumor efficacy of Lysionotin, a naturally occurring flavonoid, in colorectal cancer (CRC) models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, and contextualizes its potential against established therapeutic alternatives.
Executive Summary
This compound has demonstrated significant tumor growth inhibition in preclinical in vivo models of colorectal cancer. The primary mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the Nrf2 signaling pathway. While direct comparative studies with standard chemotherapeutics are pending, this guide consolidates the existing in vivo data for this compound and presents it alongside the established efficacy of conventional agents to offer a preliminary assessment of its therapeutic potential.
In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
A pivotal study investigating this compound's anti-tumor properties utilized a subcutaneous xenograft model with human colorectal cancer cells. The key findings from this in vivo experiment are summarized below.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | PBS, intraperitoneal (i.p.) injection | Approx. 1200 | - | [1][2] |
| This compound | 20 mg/kg, i.p. injection every 3 days | Approx. 400 | Approx. 67% | [1][2] |
| This compound + Liproxstatin-1 | Lys (20 mg/kg) + Lip-1 (10 mg/kg), i.p. | Approx. 1000 | Approx. 17% | [1] |
Note: Liproxstatin-1 (Lip-1) is a ferroptosis inhibitor. Its co-administration with this compound was to confirm the mechanism of action.
The data clearly indicates that this compound monotherapy leads to a substantial reduction in tumor volume. The reversal of this effect by the ferroptosis inhibitor, Liproxstatin-1, strongly supports the proposed mechanism of action. Importantly, the study reported no obvious adverse effects on the main organs of the mice treated with this compound, suggesting a favorable safety profile at the effective dosage.
Contextual Comparison with Standard-of-Care Chemotherapeutics
To provide a broader perspective, this section outlines the in vivo efficacy of standard-of-care chemotherapeutic agents for colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin. It is crucial to note that these are not direct head-to-head comparisons with this compound and experimental conditions may vary across studies.
| Agent | Typical Dosage & Administration (in murine models) | General Range of Tumor Growth Inhibition (%) | Common In Vivo Models |
| 5-Fluorouracil (5-FU) | 25-50 mg/kg, i.p., various schedules | 30-60% | Colon-26, HT-29, HCT116 xenografts |
| Oxaliplatin | 5-10 mg/kg, i.p., weekly | 40-70% | HT-29, HCT116 xenografts |
This indirect comparison suggests that this compound's tumor growth inhibition of approximately 67% in the SW480 xenograft model is comparable to, and potentially exceeds, the efficacy reported for single-agent standard chemotherapeutics in similar preclinical models.
Detailed Experimental Protocols
For reproducibility and further investigation, the detailed methodology for the in vivo validation of this compound is provided below.
Colorectal Cancer Xenograft Mouse Model
-
Animal Model: Male athymic nude mice (4 weeks old).
-
Cell Line: Human colorectal cancer SW480 cells.
-
Cell Implantation: 5 x 10⁶ SW480 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen:
-
Once tumors reached a palpable size (approximately 100 mm³), mice were randomly assigned to treatment groups.
-
This compound Group: Received intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg every three days.
-
Control Group: Received i.p. injections of the vehicle (e.g., PBS with a small percentage of DMSO).
-
(Optional Mechanistic Group): A group can be included that receives both this compound (20 mg/kg) and a specific inhibitor, such as the ferroptosis inhibitor Liproxstatin-1 (10 mg/kg), to validate the mechanism of action.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured every three days using calipers and calculated with the formula: (Length x Width²)/2.
-
Body weight was monitored as a general indicator of toxicity.
-
At the end of the study (e.g., day 21), mice were euthanized, and tumors were excised and weighed.
-
Major organs (heart, liver, spleen, lungs, kidneys) were collected for histological analysis to assess for any treatment-related toxicity.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
References
Replicating Published Studies on Lysionotin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Lysionotin with other established natural compounds. All data is sourced from published, peer-reviewed studies to ensure accuracy and reproducibility. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate the replication of these findings.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and comparable alternative compounds across various therapeutic areas. This allows for a direct comparison of their potency.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | HCT116 | MTT Assay | ~20 µM | |
| This compound | SW480 | MTT Assay | ~25 µM | |
| Curcumin | HCT-116 | WST-1 Assay | 10 ± 0.03 µM | [1] |
| Curcumin | LoVo | WST-1 Assay | 20 ± 0.05 µM | [1] |
| Curcumin | HCT116 | MTT Assay | 11.08 ± 1.31 µM (72h) | [2] |
| 5-Fluorouracil | HCT116 | MTT Assay | ~5 µM | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Biomarker Inhibition | IC50 Value | Citation |
| This compound | LPS-induced ALI mice | IL-6, TNF-α | Not explicitly stated | |
| Isonicotinic Acid Derivative (Compound 5) | Human blood cells | ROS production | 1.42 ± 0.1 µg/mL | [4] |
| Ibuprofen | Human blood cells | ROS production | 11.2 ± 1.9 µg/mL | |
| Quercetin | LPS-stimulated macrophages | TNF-α secretion, iNOS expression | 25-50 µM |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Citation |
| This compound | DPPH | Not explicitly stated | |
| Epigallocatechin gallate (EGCG) | DPPH | ~43.01 µg/mL | |
| Quercitrin | DPPH | 24.19 ± 0.07 μM |
Table 4: Neuroprotective Activity
| Compound | Cell Line | Protective Effect | IC50 Value | Citation |
| This compound | SH-SY5Y | Protection against MPP+-induced apoptosis | Not explicitly stated | |
| Resveratrol | SH-SY5Y | Protection against Dopamine-induced cytotoxicity | Not explicitly stated |
Table 5: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC Value | Citation |
| This compound | Staphylococcus aureus | Not explicitly stated | Not explicitly stated | |
| Nisin | Staphylococcus aureus | Broth microdilution | 4 to 16 mg/l | |
| Nisin Z | Staphylococcus aureus | Broth microdilution | 1.0 ± 1.1 µg/mL |
II. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's bioactivity.
A. Anticancer Activity: MTT Cell Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on human colorectal carcinoma cells (HCT116 and SW480).
Materials:
-
HCT116 and SW480 human colorectal cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 or SW480 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
B. Anti-inflammatory Activity: LPS-Induced Acute Lung Injury (ALI) in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in an in vivo model of acute lung injury.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., pentobarbital sodium)
-
ELISA kits for TNF-α and IL-6
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 25, 50 mg/kg) or vehicle (control) for a specified number of days (e.g., 5 consecutive days).
-
ALI Induction: On the last day of this compound treatment, induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg) dissolved in PBS. The control group receives PBS only.
-
Sample Collection: Euthanize the mice at a specific time point after LPS instillation (e.g., 6 or 24 hours).
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with PBS to collect BAL fluid (BALF).
-
Tissue Collection: Collect lung tissues for histological analysis and biochemical assays.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the BALF using ELISA kits.
-
MPO Activity: Measure the MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Histology: Perform histological examination of lung tissues (e.g., H&E staining) to assess lung injury.
III. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
A. This compound's Anticancer Mechanism via Nrf2 Signaling Pathway
Caption: this compound induces Nrf2 degradation, leading to ferroptosis and suppression of colorectal cancer.
B. This compound's Anti-inflammatory and Antioxidant Mechanism via AMPK/Nrf2 Pathway
References
- 1. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcumin- and Piperine-Loaded Emulsomes as Combinational Treatment Approach Enhance the Anticancer Activity of Curcumin on HCT116 Colorectal Cancer Model [frontiersin.org]
- 3. Curcumin Enhances the Effect of Chemotherapy against Colorectal Cancer Cells by Inhibition of NF-κB and Src Protein Kinase Signaling Pathways | PLOS One [journals.plos.org]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lysionotin and Celecoxib in Cancer-Related Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational flavonoid Lysionotin and the standard-of-care non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The focus is on their potential applications in managing cancer-related inflammation, a key process in tumor progression.
Introduction
Inflammation within the tumor microenvironment is a critical factor in cancer development, promoting cell proliferation, survival, and migration.[1] Targeting cancer-related inflammation is a promising therapeutic strategy.[1]
This compound is a naturally occurring flavonoid with demonstrated anti-inflammatory and anti-cancer properties in preclinical studies.[2][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to oxidative stress and inflammation.
Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory drug. Its role in cancer prevention and therapy has been extensively investigated in both preclinical and clinical settings, with notable outcomes in cancers such as colon, breast, and prostate. While its primary mechanism involves the inhibition of prostaglandin synthesis via COX-2, evidence also suggests COX-2 independent anti-cancer effects.
This guide will delve into a head-to-head comparison of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their activity.
Mechanism of Action
This compound and Celecoxib exert their anti-inflammatory and anti-cancer effects through distinct but partially overlapping pathways.
This compound 's activity is linked to two primary mechanisms:
-
AMPK/Nrf2 Pathway Activation: this compound activates the AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. This leads to the transcription of antioxidant genes, thereby mitigating oxidative stress and inflammation. In some cancer cells, however, this compound has been shown to promote Nrf2 degradation, leading to ferroptosis, a form of iron-dependent cell death.
-
5-Lipoxygenase (5-LO) Inhibition: this compound directly inhibits the 5-lipoxygenase (5-LO) enzyme, a key player in the arachidonic acid metabolism pathway, which is involved in the production of pro-inflammatory leukotrienes. This inhibition has been shown to suppress the proliferation of glioma cells.
Celecoxib 's primary mechanism is:
-
Selective COX-2 Inhibition: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancer tissues. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are hormone-like compounds that promote tumor growth and inflammation.
Efficacy Data
The following tables summarize the available preclinical and clinical data for this compound and Celecoxib.
Table 1: In Vitro Efficacy
| Parameter | This compound | Celecoxib |
| Target Enzyme Inhibition | 5-LO IC50: 90 µmol/L | COX-2 IC50: 0.45 µM |
| Cell Line (Cancer Type) | Glioma | Hematopoietic and Epithelial Cancer Cell Lines |
| Effect | Inhibition of proliferation (Median effective concentration: 16.58 µmol/L) | Antiproliferative effects (IC50: 35–65 µM) |
| Cell Line (Cancer Type) | Colorectal Cancer (HCT116 and SW480) | Breast Cancer (MCF-7) |
| Effect | Inhibition of cell proliferation, migration, and invasion | Inhibition of cell growth |
Table 2: In Vivo Efficacy (Animal Models)
| Parameter | This compound | Celecoxib |
| Animal Model | Acute Lung Injury (ALI) in mice | Neurofibromatosis type II (NF2) tumor model |
| Dosage | 25 mg/kg, i.p. | Daily dose (specifics not detailed in abstract) |
| Effect | Attenuated inflammation and oxidative damage | Significantly slower tumor growth rate |
| Animal Model | Colorectal cancer xenograft in mice | Breast cancer chemically induced in rats |
| Dosage | Not specified in abstract | 500–1,500 mg/kg diet |
| Effect | Reduced tumor growth | Significantly decreased incidence, multiplicity, and tumor volume |
Clinical Trial Data
This compound has not yet undergone clinical trials in humans.
Celecoxib has been evaluated in numerous clinical trials for cancer therapy and prevention.
Table 3: Celecoxib Clinical Trial Highlights
| Cancer Type | Trial Phase/Design | Key Findings | Reference |
| Stage III Colon Cancer | Randomized Clinical Trial (CALGB/SWOG 80702) | Addition of celecoxib to standard adjuvant chemotherapy did not significantly improve disease-free survival overall. However, a sub-analysis showed a significant survival benefit for patients with PIK3CA-mutated tumors. | |
| Various Advanced Cancers (Triple-negative breast, non-small cell lung, renal cell) | Ongoing Trial (LION Trial) | Investigating the addition of celecoxib to standard immunotherapy and chemotherapy. | |
| Breast Cancer | Neoadjuvant Therapy | Improved objective response rate when combined with neoadjuvant therapy. | |
| Breast Cancer | Adjuvant Therapy | Improved overall survival when combined with adjuvant therapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for assessing the activity of this compound and Celecoxib.
This compound: 5-Lipoxygenase (5-LO) Inhibition Assay
A common method for determining 5-LO inhibitory activity involves a cell-free assay with the purified enzyme.
-
Enzyme and Inhibitor Preparation: Purified human recombinant 5-LO enzyme is used. This compound is dissolved in a suitable solvent, typically DMSO.
-
Pre-incubation: The 5-LO enzyme is pre-incubated with various concentrations of this compound or the vehicle control for a specified time (e.g., 10-15 minutes) at a low temperature (e.g., 4°C or on ice) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding calcium chloride (CaCl2) and the substrate, arachidonic acid, and incubating at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold methanol.
-
Product Analysis: The formation of 5-LO products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Celecoxib: Cyclooxygenase-2 (COX-2) Inhibition Assay
A fluorometric screening kit is a common method for assessing COX-2 inhibition.
-
Reagent Preparation: A reaction master mix is prepared containing COX assay buffer, a COX probe, a diluted COX cofactor, and the COX-2 enzyme.
-
Inhibitor and Control Setup: Test inhibitors, such as Celecoxib, are diluted to the desired concentration. In a 96-well plate, wells are designated for the test inhibitor, an inhibitor control (e.g., a known concentration of Celecoxib), and an enzyme control (no inhibitor).
-
Reaction Initiation: The reaction is started by adding a diluted arachidonic acid/NaOH solution to all wells simultaneously.
-
Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at a constant temperature (e.g., 25°C) for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The rate of the reaction (slope) is calculated from the linear portion of the kinetic curve. The percentage of relative inhibition is then determined by comparing the slope of the sample with the inhibitor to the slope of the enzyme control.
Summary and Future Directions
This compound and Celecoxib both demonstrate promising anti-inflammatory and anti-cancer properties, albeit through different primary mechanisms of action.
-
This compound is an early-stage investigational compound with a novel dual mechanism targeting the AMPK/Nrf2 and 5-LO pathways. Its efficacy has been demonstrated in preclinical models of glioma and colorectal cancer. Further research is needed to fully elucidate its therapeutic potential and to advance it into clinical trials.
-
Celecoxib is a well-established drug with a clear mechanism of action as a selective COX-2 inhibitor. It has shown some efficacy in the prevention and treatment of certain cancers in clinical trials, particularly in a genetically defined subset of colon cancer patients. Ongoing research is exploring its synergistic effects with immunotherapy.
This head-to-head comparison highlights the diverse pharmacological strategies being employed to target cancer-related inflammation. While Celecoxib represents a more clinically advanced approach, this compound's unique mechanistic profile warrants further investigation as a potential novel anti-cancer agent. Future preclinical studies directly comparing the efficacy and safety of these two compounds in relevant cancer models would be highly valuable.
References
- 1. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts antinociceptive effects in various models of nociception induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction Between Lysionotin and 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lysionotin's performance as a 5-lipoxygenase (5-LO) inhibitor against other known alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in understanding the interaction and its validation.
Comparative Analysis of 5-LO Inhibitors
The efficacy of this compound as a 5-LO inhibitor is best understood in the context of other known modulators. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative 5-LO inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | Type | IC50 (µM) |
| This compound | Natural Flavonoid | 90 [1] |
| PF-4191834 | Novel Non-Redox Inhibitor | 0.229[2] |
| Atreleuton (ABT-761) | Selective, Reversible Inhibitor | Data not readily available in provided results |
| Zileuton | Potent and Selective Inhibitor | Data not readily available in provided results |
| ML355 | 12-Lipoxygenase Inhibitor | 0.34 (for 12-LOX)[2] |
Note: Data for some compounds may not be directly comparable due to different experimental conditions. The IC50 for ML355 is against 12-LOX and is included for broader context on lipoxygenase inhibitors.
Experimental Validation Protocols
The interaction between this compound and 5-LO has been validated through a multi-faceted approach, combining computational and experimental techniques.[1]
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the 5-LO protein.
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structure of 5-LO is obtained from a protein data bank or predicted using homology modeling. The chemical structure of this compound is generated and optimized.
-
Docking Simulation: A molecular docking software is used to predict the binding poses of this compound within the active site of 5-LO. The simulation calculates the binding energy for different conformations.
-
Analysis: The results are analyzed to identify the most stable binding pose and the key amino acid residues involved in the interaction. For this compound, molecular docking revealed hydrogen bond interactions with His600, Gln557, Asn554, and His372 of 5-LO.[1]
Surface Plasmon Resonance (SPR)
Objective: To provide real-time, label-free detection and quantification of the binding between this compound and 5-LO.
Methodology:
-
Immobilization: The 5-LO protein is immobilized on the surface of a sensor chip.
-
Interaction Analysis: A solution containing this compound is flowed over the sensor surface. The binding of this compound to the immobilized 5-LO causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) are determined from the SPR sensorgram. The SPR analysis confirmed a direct interaction between 5-LO and this compound.
Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of 5-LO.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified 5-LO enzyme, its substrate (arachidonic acid), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic conversion of arachidonic acid to its products.
-
Product Quantification: The amount of the 5-LO product, such as 5S-hydroperoxy-eicosatetraenoic acid (5-HPETE), is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the 5-LO enzyme activity (IC50) is calculated. The IC50 value for this compound was determined to be 90 µmol/L.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression levels of 5-LO and its downstream signaling components in a cellular context.
Methodology:
-
Cell Treatment: Cells (e.g., glioma cells) are treated with different concentrations of this compound.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for 5-LO and downstream targets like the leukotriene B4 receptor. This is followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Visualization and Quantification: The protein bands are visualized and the band intensities are quantified to determine the relative protein expression levels. Western blot analysis showed that this compound can inhibit the expression of 5-LO and the downstream leukotriene B4 receptor.
Visualizing the Molecular Interaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the 5-LO signaling pathway and the experimental workflow for validating the this compound-5-LO interaction.
References
Lysionotin's Anti-Cancer Efficacy: A Comparative Analysis Across Colorectal and Hepatocellular Carcinoma Cell Lines
A comprehensive examination of Lysionotin's effects on HCT116, SW480, HepG2, SMMC-7721, and Hep3B cell lines reveals distinct mechanisms of action and variable potencies, highlighting its potential as a selective anti-cancer agent. This guide provides a comparative overview of its cytotoxic and anti-proliferative effects, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways involved.
This compound, a flavonoid compound, has demonstrated significant anti-cancer properties in preclinical studies. Its efficacy, however, varies across different cancer types, primarily due to the engagement of distinct cell death mechanisms. In colorectal cancer (CRC) cells, this compound primarily induces ferroptosis, a form of iron-dependent programmed cell death. Conversely, in hepatocellular carcinoma (HCC) cells, it predominantly triggers apoptosis and autophagy. This differential activity underscores the importance of understanding the molecular basis of this compound's action in specific cancer contexts to inform its potential therapeutic application.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of colorectal and hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for comparing its potency.
| Cell Line | Cancer Type | IC50 (µM) for 24h | Key Mechanism of Action |
| HCT116 | Colorectal Carcinoma | ~15-30 | Ferroptosis via Nrf2 degradation |
| SW480 | Colorectal Carcinoma | ~15-30 | Ferroptosis via Nrf2 degradation |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated | Apoptosis (Caspase-3 mediated) & Autophagy (AKT/mTOR inhibition) |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated | Apoptosis (Caspase-3 mediated) |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated | Autophagy (AKT/mTOR inhibition) |
Note: Specific IC50 values for HepG2, SMMC-7721, and Hep3B were not explicitly provided in the searched literature, though significant viability reduction was noted.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (HCT116, SW480, HepG2, SMMC-7721, Hep3B) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 15, 30, 60 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Wound Healing Assay
-
Cell Seeding: Cells are grown to confluence in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing different concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours post-treatment.
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated for 24 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, Caspase-3, p-AKT, p-mTOR, β-actin) overnight at 4°C.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular mechanisms of this compound in different cancer cell types and a typical experimental workflow for its evaluation.
Caption: A generalized workflow for the in vitro evaluation of this compound's anti-cancer effects.
Independent Verification of Lysionotin's Antioxidant Capacity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lysionotin's antioxidant potential. While direct quantitative data from standardized antioxidant assays are not extensively available in published literature, this document outlines the established mechanistic pathways of this compound's antioxidant action and provides a framework for its independent verification against well-known antioxidants.
This compound, a flavonoid found in the Gesneriaceae family of plants, has demonstrated significant antioxidant properties in various cellular and preclinical models.[1] Its primary mechanism of action involves the modulation of key signaling pathways that enhance the endogenous antioxidant defense systems.[2][3]
Mechanistic Insights into this compound's Antioxidant Activity
Independent studies have consistently shown that this compound exerts its antioxidant effects through the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a critical regulator of cellular redox homeostasis.
The proposed mechanism is as follows:
-
Activation of AMPK: this compound enhances the phosphorylation of AMPK.
-
Nrf2 Nuclear Translocation: Activated AMPK promotes the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).
-
ROS Scavenging: The upregulation of these antioxidant enzymes enhances the cell's capacity to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
This mechanism has been shown to be protective in models of pulmonary fibrosis and has been implicated in the anticancer effects of this compound through the induction of ferroptosis in colorectal cancer cells.
Comparative Antioxidant Capacity: A Framework for Evaluation
To objectively assess the antioxidant capacity of this compound, it is essential to compare its performance in standardized in vitro assays against well-characterized antioxidants. Due to the limited availability of specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound in the public domain, this guide presents data for other common flavonoids, Quercetin and Catechin, to serve as a benchmark for future studies.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Quercetin | 3.07 |
| Catechin | 3.12 (as µg/mL) |
| Trolox (Standard) | ~8-15 (as µg/mL) |
| Vitamin C (Standard) | ~5-10 (as µg/mL) |
IC50 represents the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50 and TEAC Values)
| Compound | IC50 (µM) | TEAC |
| This compound | Data Not Available | Data Not Available |
| Quercetin | 3.64 | Data Not Available |
| Catechin | 3.12 (as µg/mL) | Data Not Available |
| Trolox (Standard) | ~5-10 (as µg/mL) | 1.0 (by definition) |
| Vitamin C (Standard) | ~2-7 (as µg/mL) | 1.1 |
TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to Trolox.
Experimental Protocols for Independent Verification
Accurate and reproducible experimental design is crucial for the independent verification of this compound's antioxidant capacity. The following are detailed methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Reference standards (Trolox, Vitamin C)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound and reference standards in a suitable solvent. Create a series of dilutions from the stock solutions.
-
Assay: In a 96-well plate, add a specific volume of the working DPPH solution to each well. Then, add a small volume of the various concentrations of this compound or reference standards to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Reference standard (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Solution Preparation: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and Trolox in a suitable solvent and create a series of dilutions.
-
Assay: Add the diluted ABTS•+ solution to each well of a 96-well plate. Then, add a small volume of the various concentrations of this compound or Trolox to the wells.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
Visualizing the Pathways and Workflows
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound's antioxidant action.
Caption: Experimental workflow for antioxidant capacity assays.
References
No Public Transcriptomic Data Currently Available for Lysionotin-Treated Cells
A comprehensive search of publicly available scientific databases, including the Gene Expression Omnibus (GEO) and ArrayExpress, has revealed no deposited transcriptomic datasets from cells treated with Lysionotin. This lack of publicly accessible data makes it impossible to perform a comparative transcriptomic analysis as outlined in the user's request.
While some studies have investigated the biological effects of this compound, including its impact on gene expression in colorectal cancer cell lines, the raw transcriptomic data from these studies have not been made publicly available. Without access to this primary data, a detailed, objective comparison with other compounds, as well as the generation of in-depth data tables and signaling pathway diagrams, cannot be conducted.
Alternative Approach:
For researchers, scientists, and drug development professionals interested in the transcriptomic effects of flavonoids with potential anti-cancer properties, a comparative analysis of other, more extensively studied compounds from this class could be performed. Public databases contain a wealth of transcriptomic data for flavonoids such as:
-
Quercetin
-
Apigenin
-
Luteolin
-
Kaempferol
A comparative guide based on these compounds would involve the analysis of their respective transcriptomic datasets to identify differentially expressed genes, affected signaling pathways, and a detailed comparison of their molecular mechanisms of action. This would still provide valuable insights into the broader class of compounds to which this compound belongs.
Should transcriptomic data for this compound become publicly available in the future, a direct comparative analysis as originally requested can be undertaken. We will continue to monitor for the release of such data.
Validating the Role of the Slco4a1 Channel in Lysionotin Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysionotin, a flavonoid with demonstrated pharmacological potential, requires a comprehensive understanding of its cellular uptake mechanisms to advance its development as a therapeutic agent. While the Solute Carrier Organic Anion Transporter Family Member 4A1 (Slco4a1), also known as OATP4A1, is a known transporter for a wide array of endogenous and xenobiotic compounds, its specific role in the uptake of this compound remains uninvestigated. This guide provides a comparative framework to validate the potential involvement of the Slco4a1 channel in this compound transport. We will explore alternative uptake mechanisms for flavonoids, present relevant experimental data for comparison, and detail the necessary protocols to elucidate Slco4a1's function in this compound uptake.
Comparative Analysis of Flavonoid Transport Mechanisms
The transport of flavonoids across the cell membrane is a complex process that can involve various mechanisms, including passive diffusion and carrier-mediated transport by families of transporters such as Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and ATP-binding cassette (ABC) transporters.[1][2][3] The specific mechanism is highly dependent on the physicochemical properties of the flavonoid .
Alternative Uptake Pathways for Flavonoids
Before focusing on Slco4a1, it is crucial to consider other potential pathways for this compound uptake:
-
Passive Diffusion: The lipophilicity of a flavonoid can allow it to passively diffuse across the lipid bilayer of the cell membrane. The ratio of apparent permeability coefficients in the apical-to-basolateral and basolateral-to-apical directions (Papp A to B / Papp B to A) in Caco-2 cell monolayers can suggest passive diffusion if the ratio is between 0.8 and 1.5.[4]
-
Other OATP Family Members: Several OATPs have been implicated in flavonoid transport. For instance, quercetin has been shown to be a substrate for OATP1A2 and OATP2B1.[5]
-
Organic Anion Transporters (OATs): OAT1 and OAT3 are known to interact with flavonoid conjugates, potentially mediating their uptake in tissues like the kidney.
-
Efflux Transporters: The bioavailability of flavonoids can be limited by efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump substrates out of the cell.
It is important to note that not all flavonoids are transported by the same transporters. For example, a study investigating the cellular uptake of kaempferol found that it was not a substrate for a range of OATPs, including OATP4A1. This highlights the necessity for specific experimental validation for each flavonoid, including this compound.
Experimental Data for Comparison
To provide a benchmark for future studies on this compound, the following tables summarize kinetic data for the interaction of various flavonoids with different OATP transporters.
Table 1: Kinetic Parameters (Km) of Flavonoid Uptake by OATPs
| Flavonoid | OATP Transporter | Km (µM) | Cell Line | Reference |
| Quercetin-3'-O-sulfate | OAT1 | 1.73 | HEK293 | |
| 4',5'-Dibromofluorescein (DBF) | OATP2B1 | 3.5 ± 0.6 | CHO | |
| Estradiol-17β-glucuronide (E17βG) | OATP1B1 | 12.85 ± 2.40 | HEK293 | |
| Atorvastatin | OATP1B1 | 0.77 ± 0.24 | HEK293 |
Table 2: Inhibitory Concentrations (IC50) of Flavonoids on OATP Activity
| Flavonoid | OATP Transporter | IC50 (µM) | Substrate | Cell Line | Reference |
| Morin | OAT1 | <0.3 | [14C]PAH | LLC-PK1 | |
| Luteolin | OAT1 | 0.47 | [14C]PAH | LLC-PK1 | |
| Biochanin A | OATP1B1 | 11.3 ± 3.22 | [3H]DHEAS | HeLa | |
| Quercetin | OATP1B1 | 8.8 ± 0.8 (Ki) | [3H]BSP | HEK293 | |
| Apigenin | OATP1B1 | 0.6 ± 0.2 (Ki) | [3H]Atorvastatin | HEK293 | |
| Naringenin | OATP1B1 | 81.6 ± 1.1 | [3H]BSP | HEK293 |
Experimental Protocols for Validating Slco4a1-Mediated this compound Uptake
To definitively determine the role of Slco4a1 in this compound uptake, a series of in vitro experiments are required.
Cell Line Preparation and Characterization
-
Cell Lines: Utilize a mammalian cell line that does not endogenously express Slco4a1, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Transfection: Stably transfect the chosen cell line with a plasmid containing the full-length cDNA of human SLCO4A1. A mock-transfected cell line (containing an empty vector) should be used as a negative control.
-
Expression Verification: Confirm the expression and correct membrane localization of the Slco4a1 protein in the transfected cells using techniques such as Western blotting and immunofluorescence.
In Vitro Uptake Assay
-
Cell Seeding: Seed both the Slco4a1-expressing and mock-transfected cells into 24- or 96-well plates and culture until they form a confluent monolayer.
-
Incubation Buffer: Use a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), for the uptake experiment.
-
Uptake Initiation: Initiate the uptake by adding a solution of this compound (at various concentrations) to the cells. Incubate for a predetermined time course (e.g., 0, 1, 2, 5, 10, 15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in Slco4a1-expressing cells to determine the net Slco4a1-mediated transport.
Kinetic Analysis
-
Concentration-Dependent Uptake: Perform the uptake assay with a range of this compound concentrations to determine the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). This will characterize the affinity of Slco4a1 for this compound.
Inhibition Assay
-
Inhibitors: Use known inhibitors of OATPs, such as rifampicin or cyclosporin A, to confirm that the observed uptake is indeed mediated by an OATP transporter.
-
Procedure: Co-incubate the Slco4a1-expressing cells with this compound and varying concentrations of the inhibitor. A decrease in this compound uptake in the presence of the inhibitor would further validate the role of Slco4a1.
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the potential transport pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lysionotin: A Guide to Safe and Compliant Practices
The primary step in determining the correct disposal procedure for any chemical is to consult its Safety Data Sheet (SDS). The SDS contains detailed information regarding the substance's hazards, handling, storage, and disposal. If an SDS is not immediately available, it should be requested from the supplier.
General Chemical Disposal Workflow
The following workflow outlines the decision-making process for the proper disposal of a research chemical like Lysionotin.
Key Principles of Laboratory Chemical Waste Disposal
In the absence of specific instructions for this compound, general principles for the disposal of laboratory chemical waste should be followed. These principles focus on the segregation of waste to prevent dangerous reactions and ensure proper treatment.
| Waste Category | Examples | Storage and Disposal Guidelines |
| Acids | Hydrochloric acid, Sulfuric acid | Store separately from bases, amines, and cyanides. Neutralize if permitted by institutional guidelines, otherwise dispose of as acidic waste. |
| Bases | Sodium hydroxide, Potassium hydroxide | Store separately from acids. Neutralize if permitted, otherwise dispose of as basic waste. |
| Halogenated Solvents | Chloroform, Dichloromethane | Collect in a designated, properly labeled container for halogenated organic waste. |
| Non-Halogenated Solvents | Ethanol, Methanol, Acetone | Collect in a designated, properly labeled container for non-halogenated organic waste. |
| Solid Chemical Waste | Contaminated labware, unused solid reagents | Collect in a designated, labeled container. Ensure solids are compatible and will not react. |
| Aqueous Waste | Solutions of salts, buffers | If non-hazardous and permitted, may be neutralized and disposed of down the sanitary sewer. Otherwise, collect as aqueous waste. |
Disposal of this compound as a Flavonoid Compound
This compound is a natural flavonoid, which places it in the category of phenolic compounds.[1] As such, it should be handled as a chemical irritant at a minimum. Unused solid this compound and contaminated materials should be disposed of as solid chemical waste. Solutions of this compound, depending on the solvent used, should be disposed of in the appropriate solvent waste stream (halogenated or non-halogenated).
It is crucial to adhere to your institution's specific waste management program. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance on the disposal of any research chemical. Improper disposal can lead to hazardous reactions, environmental contamination, and regulatory non-compliance.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
